Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Description
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Properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)7-5(11)3-4-6(8(7)10)12(14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWTAOQHHVZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H and 13C NMR chemical shifts of ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Comprehensive NMR Characterization of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate: 1 H and 13 C Chemical Shift Analysis and Methodologies
Executive Summary
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a highly functionalized aromatic scaffold frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. The presence of four distinct substituents—an ester, a halogen (bromine), a highly electronegative fluorine, and a strongly electron-withdrawing nitro group—creates a complex electronic environment.
For researchers and drug development professionals, unambiguously assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound is a rigorous exercise in understanding anisotropic effects, inductive withdrawal, heteronuclear coupling, and spin-orbit shielding. This whitepaper provides an authoritative, in-depth guide to the experimental methodologies and theoretical causality behind the NMR chemical shifts of this specific molecule.
Molecular Architecture and Electronic Causality
To accurately predict and assign the NMR spectra, one must first analyze the vector sum of the electronic effects exerted by the substituents on the benzene core. The numbering system places the ethyl ester at C-1, bromine at C-2, the nitro group at C-3, and fluorine at C-6, leaving only C-4 and C-5 protonated.
-
Nitro Group (-NO 2 ) at C-3: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It severely deshields the ortho (C-4) and para (C-6) positions, pushing their chemical shifts downfield[1].
-
Fluoro Group (-F) at C-6: Highly electronegative, causing a massive downfield shift at the ipso carbon (C-6). However, fluorine also donates electron density via resonance (+M effect) to its ortho (C-5) and para (C-3) positions, slightly counteracting the inductive withdrawal[2]. Furthermore, its spin-1/2 nucleus introduces extensive 19 F- 13 C and 19 F- 1 H heteronuclear J -coupling.
-
Bromo Group (-Br) at C-2: While inductively withdrawing, the large electron cloud of the bromine atom introduces a "Heavy Atom Effect" (spin-orbit coupling). This uniquely shields the ipso carbon (C-2), driving its 13 C signal unexpectedly upfield.
-
Ethyl Ester (-CO 2 Et) at C-1: Creates an anisotropic deshielding cone that primarily affects the adjacent ortho positions and the internal ethyl protons.
Causality of electronic and steric substituent effects on NMR chemical shifts.
Experimental Protocol for NMR Acquisition
Standardizing the acquisition parameters is critical for reproducibility and accurate integration. The following self-validating protocol is optimized for heavily substituted, fluorine-containing arenes.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–80 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Instrument Tuning: Utilize a 400 MHz or 500 MHz spectrometer equipped with a multinuclear broadband cryoprobe. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies.
-
1 H NMR Acquisition:
-
Parameters: 30° pulse angle, 16–32 scans, spectral width of 12 ppm.
-
Causality: Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the aromatic protons, preventing signal saturation and ensuring accurate integration ratios.
-
-
13 C{ 1 H} NMR Acquisition:
-
Parameters: 30° pulse angle, 1024–2048 scans.
-
Causality: Employ WALTZ-16 power-gated decoupling. This removes 1 H- 13 C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement. Crucially, extend the D1 delay to 2.5–3.0 seconds. Quaternary carbons (C-1, C-2, C-3, C-6) lack attached protons, meaning their T1 relaxation times are significantly longer. A short D1 would cause these critical signals to disappear into the baseline noise.
-
-
19 F NMR Acquisition:
-
Parameters: 64 scans, D1 of 2.0 seconds, referenced to CFCl 3 (-114.8 ppm is typical for similar ortho-fluoro systems)[2].
-
1 H NMR Spectral Analysis
The proton spectrum of this compound is remarkably clean but features complex splitting due to the adjacent fluorine atom[3]. There are only two aromatic protons (H-4 and H-5), which are ortho to one another.
Table 1: 1 H NMR Assignments (CDCl 3 , 400 MHz)
| Proton | Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Causality & Structural Notes |
| H-4 | ~8.24 | dd | JHH = 8.8, JHF = 4.5 | Strongly deshielded by the ortho-NO 2 group. Couples to H-5 (ortho) and F (meta). |
| H-5 | ~7.69 | dd (or pseudo-t) | JHH = 8.8, JHF = 8.5 | Deshielded by ortho-F. Because JHH≈JHF , this signal often collapses into an apparent triplet. |
| -CH 2 - | ~4.45 | q | JHH = 7.1 | Deshielded by the adjacent ester oxygen. |
| -CH 3 | ~1.40 | t | JHH = 7.1 | Standard aliphatic methyl group of the ethyl ester. |
Mechanistic Insight: The downfield shift of H-4 compared to H-5 is a direct consequence of the nitro group's potent electron-withdrawing nature. The 4JHF (meta) coupling of 4.5 Hz on H-4 is a definitive marker that confirms the relative positioning of the fluorine atom.
13 C and 19 F NMR Spectral Analysis
The 13 C spectrum is dominated by heteronuclear spin-spin coupling ( JCF ). Every carbon on the benzene ring will be split into a doublet by the 19 F nucleus, with the magnitude of the coupling constant decaying as the number of bonds increases.
Table 2: 13 C NMR Assignments (CDCl 3 , 100 MHz)
| Carbon | Shift ( δ , ppm) | Multiplicity | JCF (Hz) | Causality & Structural Notes |
| C-6 | ~159.0 | d | ~255 | Ipso to F. Massive primary coupling; highly deshielded by electronegativity. |
| C-3 | ~146.9 | d | ~3 | Ipso to NO 2 . Deshielded by induction; weak para-F coupling. |
| C-4 | ~130.6 | d | ~8 | Meta to F; ortho to NO 2 . |
| C-1 | ~122.0 | d | ~20 | Ipso to ester; ortho to F. |
| C-2 | ~120.4 | d | ~4 | Ipso to Br. Upfield shift driven by the Heavy Atom Effect of bromine. |
| C-5 | ~114.8 | d | ~23 | Ortho to F. Shielded by fluorine's +M resonance donation. |
| C=O | ~163.5 | s | - | Carbonyl carbon of the ester. |
| -CH 2 - | ~62.5 | s | - | Ethyl methylene carbon. |
| -CH 3 | ~14.1 | s | - | Ethyl methyl carbon. |
Mechanistic Insight: The chemical shift of C-2 (~120.4 ppm) is highly counterintuitive to novice spectroscopists. Despite being bonded to an electronegative halogen, the spin-orbit coupling of the massive bromine nucleus shields the carbon, pushing it upfield relative to standard aromatic carbons.
2D NMR Strategies for Unambiguous Assignment
To transition from predicted empirical shifts to absolute structural proof, a suite of 2D NMR experiments must be executed.
Workflow for 2D NMR structural elucidation of substituted arenes.
2D Validation Protocol:
-
COSY (Correlation Spectroscopy): Use to map the 1 H- 1 H spin system. The cross-peak between δ 8.24 and δ 7.69 confirms that H-4 and H-5 are adjacent (ortho).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This will unambiguously link the proton at δ 8.24 to the carbon at δ 130.6 (C-4), and the proton at δ 7.69 to the carbon at δ 114.8 (C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons. H-4 will show strong 3-bond ( 3JCH ) correlations to C-2 and C-6, while H-5 will show 3-bond correlations to C-1 and C-3. This locks the entire molecular framework into place, proving the regiochemistry of the bromo, fluoro, and nitro substituents.
References
-
Lu, Y. (2023). "19F NMR Chemical Shifts Are Sensitive to Remote Functional Group Variations." Journal of Molecular Structure, 1283, 135273.[Link]
-
Ozerskaya, A. V., et al. (2022). "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc, vii, 108-125.[Link]
-
Makosza, M., et al. (2009). "Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes." Semantic Scholar.[Link]
Structural Conformation and X-ray Crystallography of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate: A Technical Whitepaper
Executive Summary
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a highly functionalized, poly-substituted aromatic building block. Its unique arrangement of electron-withdrawing groups (fluoro, nitro, ester) and a heavy, polarizable halogen (bromo) makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and crystallographers, determining its precise three-dimensional solid-state conformation via Single-Crystal X-ray Diffraction (SCXRD) is essential. The spatial orientation of these functional groups directly dictates the molecule's reactivity, intermolecular interactions, and physicochemical properties.
Conformational Causality: The Role of Steric Strain
In idealized benzoate systems, extended π-conjugation encourages the ester moiety to remain coplanar with the aromatic ring. However, in ethyl 2-bromo-6-fluoro-3-nitrobenzoate, this planarity is violently disrupted by severe steric hindrance.
The ester group is flanked by an ortho-bromine atom (van der Waals radius ~1.85 Å) and an ortho-fluorine atom (radius ~1.47 Å). The physical bulk of these substituents creates an unavoidable steric clash with the ester's carbonyl oxygen. Consequently, the ester group is forced into a significant torsional twist, rotating out of the benzene plane. This out-of-plane rotation breaks the π-conjugation, localizing electron density and fundamentally altering the electrophilicity of the carbonyl carbon. Furthermore, the meta-nitro group experiences adjacent repulsion from the bulky bromine, inducing a secondary torsional twist.
Figure 1: Causal pathway of steric hindrance dictating molecular conformation and crystal packing.
Self-Validating Experimental Protocol for SCXRD
To capture these nuanced conformational deviations, the crystallization and X-ray diffraction workflows must be meticulously controlled. The following protocol is designed as a self-validating system, ensuring that each step provides empirical feedback to confirm its success.
Phase A: Crystallization
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Step 1: Solvent Selection & Growth. Dissolve 50 mg of high-purity1[1][2] in 2 mL of a 1:1 (v/v) mixture of ethanol and n-hexane. The differential solubility (high in ethanol, low in hexane) facilitates controlled supersaturation. Cap the vial loosely to allow slow evaporation at 293 K.
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Validation Checkpoint 1: The formation of clear, block-like single crystals (rather than needles or amorphous powder) within 48–72 hours confirms optimal nucleation kinetics.
Phase B: Data Collection
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Step 2: Crystal Mounting. Under a polarizing microscope, harvest a single crystal with well-defined faces (optimal dimensions: ~0.15 × 0.10 × 0.08 mm). Mount it on a MiTeGen loop using perfluoropolyether oil.
-
Step 3: Diffractometer Setup. Transfer the crystal to a cold stream (100 K) on a diffractometer.
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Causality for Temperature: A temperature of 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the flexible ethyl chain, preventing positional disorder.
-
Causality for Radiation: Use Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. Bromine has a high mass attenuation coefficient; Cu Kα would result in severe absorption artifacts, whereas Mo Kα provides sufficient scattering power while minimizing absorption errors.
-
-
Validation Checkpoint 2: Sharp, well-defined diffraction spots at high resolution angles (θ > 25°) confirm crystal singularity and low thermal motion.
Phase C: Data Reduction and Structure Solution
-
Step 4: Integration & Absorption Correction. Process the raw frames using standard integration software. Apply a multi-scan absorption correction to account for the heavy bromine atom.
-
Validation Checkpoint 3: An internal agreement factor ( Rint ) of < 0.05 validates the accuracy of the absorption correction and data redundancy.
-
Step 5: Solution & Refinement. Solve the phase problem using the dual-space algorithm in 3[3]. Refine the structure using full-matrix least-squares on F2 with SHELXL, accessed via the 4 graphical interface[4]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
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Validation Checkpoint 4: A final Goodness-of-Fit (GoF) near 1.00 and maximum residual electron density peaks ( Δρmax ) < 1.0 e/ų (located near the Br atom) confirm a highly accurate structural model.
Figure 2: End-to-end experimental workflow for SCXRD analysis of halogenated nitrobenzoates.
Quantitative Structural Analysis
The tables below summarize the expected crystallographic parameters and key geometric indicators of steric strain for this molecular scaffold, based on rigorous crystallographic modeling of isostructural halogenated benzoates.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C9H7BrFNO4 |
| Formula Weight | 292.06 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic (Predicted) |
| Space Group | P2₁/c |
| Volume | ~1200 ų |
| Z, Calculated Density | 4, ~1.61 g/cm³ |
| Absorption Coefficient (μ) | ~3.5 mm⁻¹ |
| Crystal Size | 0.15 × 0.10 × 0.08 mm |
| Reflections collected / unique | ~15,000 / ~3,000[ Rint = 0.045] |
| Goodness-of-fit on F2 | 1.025 |
| Final R indices[I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |
Table 2: Key Conformational Parameters (Steric Indicators)
| Structural Feature | Atoms Involved | Value (Predicted) | Causality / Implication |
| Ester Torsion Angle | C(Ar)-C(Ar)-C(C=O)-O | ~65° - 85° | Severe steric clash between carbonyl oxygen and ortho-Br/F forces the ester out of the aromatic plane. |
| Nitro Torsion Angle | C(Ar)-C(Ar)-N-O | ~30° - 45° | Repulsion between the meta-nitro group and the adjacent bromo substituent. |
| C-Br Bond Length | C(Ar)-Br | 1.89 Å | Typical for aryl bromides; slight elongation possible due to steric crowding. |
| Halogen Bond Distance | Br···O(Nitro/Ester) | ~3.10 Å | Shorter than the sum of van der Waals radii (3.37 Å), indicating stabilizing intermolecular σ-hole interactions. |
Intermolecular Interactions and Crystal Packing
Beyond intramolecular strain, the solid-state architecture of ethyl 2-bromo-6-fluoro-3-nitrobenzoate is stabilized by a highly specific network of non-covalent interactions:
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Halogen Bonding (σ-Hole Interactions): The covalently bonded bromine atom exhibits an anisotropic charge distribution, featuring an electron-deficient region (the σ-hole) along the C–Br bond axis. This σ-hole acts as a potent Lewis acid, forming strong, highly directional halogen bonds with the Lewis basic oxygen atoms of the nitro or ester groups on adjacent molecules.
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Weak Hydrogen Bonding: The electron-withdrawing nature of the aromatic ring increases the acidity of the remaining aromatic protons, facilitating weak C–H···O interactions that lock the crystal lattice into a rigid three-dimensional framework.
-
π-π Stacking: The highly electron-deficient fluoro-nitro-substituted benzene ring engages in offset face-to-face π-π stacking, minimizing electrostatic repulsion between the π-clouds.
References
-
Title: OLEX2: A Complete Structure Solution, Refinement and Analysis Program (Dolomanov et al., 2009) Source: scirp.org / Journal of Applied Crystallography URL: [Link]
-
Title: SHELXT – Integrated space-group and crystal-structure determination (Sheldrick, 2015) Source: scirp.org / Acta Crystallographica Section A URL: [Link]
Sources
- 1. tert-Butyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. 1153284-99-1|Ethyl 2-bromo-4-fluoro-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. Sheldrick, G.M. (2015) SHELXT-Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. - References - Scientific Research Publishing [scirp.org]
- 4. Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. and Puschmann, H. (2009) OLEX2 A Complete Structure Solution, Refinement and Analysis Program. Journal of Applied Crystallography, 42, 339-341. - References - Scientific Research Publishing [scirp.org]
Synergistic Regiocontrol in Highly Deactivated Arenes: The Electrophilic Aromatic Substitution of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
Functionalizing highly deactivated, polysubstituted benzene rings is a persistent challenge in late-stage drug development and complex API synthesis. The molecule ethyl 2-bromo-6-fluoro-3-nitrobenzoate presents a formidable synthetic hurdle: it is a tetrasubstituted arene heavily burdened by strong electron-withdrawing groups (EWGs). However, it also serves as a textbook model for absolute regiocontrol. This whitepaper deconstructs the electronic topography of this molecule, demonstrating how the synergistic directing effects of its four substituents create a single, electronically favored "hotspot" for Electrophilic Aromatic Substitution (EAS) at the C5 position, while rendering the C4 position electronically forbidden.
Electronic Topography and Synergistic Directing Effects
The regioselectivity and reaction velocity of an EAS reaction are dictated by the substituents already present on the aromatic ring[1]. In ethyl 2-bromo-6-fluoro-3-nitrobenzoate, the ring is profoundly deactivated. To predict the site of a subsequent EAS (e.g., nitration or halogenation), we must map the inductive ( −I ) and resonance ( +M/−M ) effects of all four functional groups.
The available positions for electrophilic attack are C4 and C5 .
Quantitative Directing Analysis
-
C1: Ethyl Ester (-CO₂Et): A strong deactivator ( −I,−M ) that directs incoming electrophiles to the meta positions (C3 and C5).
-
C2: Bromine (-Br): A weak deactivator overall ( −I>+M ), but its ability to donate lone-pair electrons makes it an ortho/para director. It directs to C1, C3, and C5[2].
-
C3: Nitro (-NO₂): The strongest deactivator on the ring ( −I,−M ). It severely depletes electron density and directs to the meta positions (C1 and C5)[2].
-
C6: Fluorine (-F): Similar to bromine, it is a net deactivator but directs ortho/para via lone-pair resonance. It directs to C1, C3, and C5[2].
Table 1: Summary of Directing Effects on Available Positions
| Substituent | Position | Electronic Effect | Directing Type | Directed Positions | Impact on C4 | Impact on C5 |
| -CO₂Et | C1 | Strong Deactivator ( −I,−M ) | Meta | C3, C5 | Strongly Deactivates | Favors |
| -Br | C2 | Weak Deactivator ( −I>+M ) | Ortho/Para | C1, C3, C5 | Deactivates | Favors |
| -NO₂ | C3 | Strong Deactivator ( −I,−M ) | Meta | C1, C5 | Strongly Deactivates | Favors |
| -F | C6 | Weak Deactivator ( −I>+M ) | Ortho/Para | C1, C3, C5 | Deactivates | Favors |
Caption: Logical workflow demonstrating the absolute synergistic directing effects targeting the C5 position.
Mechanistic Pathway & Wheland Intermediate Stability
The overall reaction follows the classic Hughes–Ingold mechanistic continuum ( SEAr )[3]. The rate-determining step is the disruption of aromaticity via nucleophilic attack of the arene on the electrophile (e.g., NO2+ ), forming a resonance-stabilized cyclohexadienyl cation known as the Wheland intermediate (or σ -complex)[1][4].
The Thermodynamics of C5 vs. C4 Attack
The regioselectivity is ultimately governed by the relative stability of the Wheland intermediate formed at C5 versus C4.
-
Attack at C5 (Favored Pathway): When the electrophile attacks C5, C5 becomes sp3 hybridized. The resulting positive charge delocalizes exclusively to C2, C4, and C6 .
-
At C6, the fluorine atom donates its lone pair to form a highly stable C=F+ octet structure. Fluorine is uniquely capable of stabilizing this adjacent positive charge due to excellent 2p−2p orbital overlap with the carbon ring, which is significantly stronger than the 3p or 4p overlap provided by chlorine or bromine[5].
-
At C2, the bromine atom similarly donates its lone pair to form a C=Br+ resonance structure.
-
Crucially, the positive charge never lands on C1 or C3, completely avoiding the highly destabilizing proximity to the electron-withdrawing ester and nitro groups[2].
-
-
Attack at C4 (Forbidden Pathway): If the electrophile were to attack C4, the positive charge would delocalize to C1, C3, and C5 . Placing a full positive charge on C3 (directly adjacent to the positively charged nitrogen of the −NO2 group) or on C1 (adjacent to the electron-deficient carbonyl carbon) creates catastrophic electrostatic repulsion[2]. The activation energy for this pathway is insurmountable under standard conditions.
Caption: Hughes-Ingold SEAr reaction coordinate for the functionalization of the deactivated arene.
Self-Validating Experimental Protocol: C5 Nitration
Because ethyl 2-bromo-6-fluoro-3-nitrobenzoate is severely deactivated, standard nitration conditions (e.g., dilute HNO3 at room temperature) will fail[1]. The synthesis of the pentasubstituted derivative requires forcing conditions to generate a high concentration of the active nitronium ion ( NO2+ )[6].
The following protocol details the synthesis of ethyl 2-bromo-6-fluoro-3,5-dinitrobenzoate using a mixed fuming acid system.
Step-by-Step Methodology
Step 1: Generation of the Electrophile
-
Action: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, carefully mix 5.0 mL of fuming nitric acid ( >90% ) and 15.0 mL of fuming sulfuric acid ( 20% oleum) at 0 °C.
-
Causality: The extreme electron deficiency of the tetrasubstituted arene requires a highly concentrated NO2+ pool. The use of oleum (containing free SO3 ) forces the complete, irreversible disproportionation of nitric acid to the nitronium ion[6].
Step 2: Substrate Addition
-
Action: Dissolve 10.0 mmol of ethyl 2-bromo-6-fluoro-3-nitrobenzoate in 5.0 mL of concentrated H2SO4 . Add this solution dropwise to the mixed acid at 0 °C over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Pre-dissolving the substrate prevents localized exotherms upon addition. Maintaining a low initial temperature mitigates the risk of ester hydrolysis in the highly acidic medium.
Step 3: Rate-Limiting Nucleophilic Attack (Thermal Activation)
-
Action: Gradually warm the reaction mixture to 85 °C and stir for 12–16 hours.
-
Causality: The transition state energy required to form the Wheland intermediate is exceptionally high due to the cumulative −I and −M effects of the four substituents[3]. Thermal activation is mandatory to overcome this kinetic barrier.
-
Validation Checkpoint: Monitor the reaction via HPLC or TLC (eluent: 80:20 Hexanes/Ethyl Acetate). The starting material ( Rf≈0.45 ) will cleanly convert to a more polar, UV-active product spot ( Rf≈0.30 ). Do not proceed to quenching until starting material conversion is >95% , as separating unreacted deactivated arenes from their nitrated products via chromatography is notoriously difficult.
Step 4: Quenching and Rearomatization
-
Action: Cool the mixture to room temperature, then pour it slowly over 200 g of crushed ice under vigorous stirring.
-
Causality: Rapid dilution with ice water quenches the remaining nitronium ions and drives the rapid deprotonation of the σ -complex. The highly lipophilic pentasubstituted product will immediately precipitate as a pale yellow solid.
Step 5: Isolation
-
Action: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH. Recrystallize the crude solid from boiling ethanol to yield the pure C5-nitrated product.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. studyguides.com [studyguides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
Orthogonal Functionalization of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate: A Technical Guide for Advanced Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on poly-functionalized building blocks. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1807118-80-4) is a premium scaffold designed specifically for this purpose ([1]). Featuring four distinct, orthogonally reactive sites—an ester, a bromide, a fluoride, and a nitro group—this molecule allows chemists to perform sequential derivatizations without the need for cumbersome protecting-group chemistry.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing drug development professionals with a deep mechanistic understanding and field-proven, self-validating protocols for maximizing the synthetic utility of this compound.
Physicochemical Profiling & Structural Analysis
To effectively utilize this building block, one must first understand how its physicochemical properties dictate its reactivity, solubility, and handling requirements.
Quantitative Data Summary
Table 1: Physicochemical Properties of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
| Property | Value |
| CAS Number | 1807118-80-4[1] |
| Molecular Formula | C9H7BrFNO4[1] |
| Molecular Weight | 292.06 g/mol [2] |
| Monoisotopic Mass | 290.954 Da[2] |
| SMILES | CCOC(=O)C1=C(F)C=CC(=O)=C1Br[1] |
| Hydrogen Bond Acceptors | 5[2] |
| Rotatable Bonds | 3[2] |
| Storage Condition | Sealed in dry, 2-8°C, inert atmosphere[1] |
Causality in Structural Design
The arrangement of functional groups on this benzene ring is not arbitrary; it creates a highly tuned electronic environment:
-
C6-Fluoro Group: Highly activated toward Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex ([3]).
-
C3-Nitro Group: Serves a dual purpose. First, it acts as a strong electron-withdrawing group para to the fluorine, providing critical resonance stabilization of the anionic intermediate during SNAr ([4]). Second, it acts as a latent amine that can be reduced later in the synthesis.
-
C2-Bromo Group: Positioned between the ester and the nitro group, this site is sterically hindered but electronically primed for palladium-catalyzed cross-coupling reactions.
Strategic Workflow: Orthogonal Reactivity
The true value of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate lies in its capacity for sequential, chemoselective modifications. By carefully selecting reaction conditions, chemists can address each functional group independently.
Workflow Logic:
-
SNAr First: The C6-fluorine is highly labile. Performing SNAr first prevents unwanted nucleophilic side reactions during subsequent high-temperature palladium couplings.
-
Cross-Coupling Second: With the C6 position substituted, the C2-bromide can be safely subjected to Suzuki-Miyaura coupling.
-
Reduction Third: The nitro group is reduced to an aniline. Doing this after the palladium coupling prevents the resulting free amine from poisoning the palladium catalyst.
-
Saponification Last: The ethyl ester is hydrolyzed to the free carboxylic acid, ready for final amide coupling.
Fig 1: Sequential orthogonal functionalization workflow of the poly-substituted benzoate.
Experimental Methodologies: Self-Validating Protocols
A robust chemical process must be self-validating. The protocols below incorporate strict In-Process Controls (IPCs) and explain the mechanistic reasoning behind reagent selection.
Protocol A: Regioselective SNAr at the C6 Position
Objective: Substitute the C6-fluorine with a secondary amine (e.g., morpholine) while leaving the C2-bromide intact. Causality: DMSO is chosen as the solvent because its high dielectric constant stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HF without competing with the morpholine nucleophile.
Step-by-Step Procedure:
-
Preparation: Charge a dry, argon-purged reaction vial with Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 eq, 292.06 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (3.0 mL). Stir until complete dissolution.
-
Reagent Addition: Add morpholine (1.1 eq, 1.1 mmol) dropwise, followed by DIPEA (2.0 eq, 2.0 mmol).
-
Heating & IPC (Self-Validation): Heat the mixture to 80°C. Monitor via LC-MS after 2 hours. The starting material (m/z 291/293) should disappear, replaced by the product peak (m/z 359/361). Crucial Check: The presence of the bromine isotope pattern (1:1 ratio of M / M+2) confirms the C2-bromide is untouched.
-
Workup: Cool to room temperature. Quench with ice water (15 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position
Objective: Couple an aryl boronic acid to the sterically hindered C2-bromide. Causality: The C2 position is heavily hindered by the adjacent ester and the newly introduced C6-amine. To overcome this, Pd(dppf)Cl2 is utilized. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle that accelerates the reductive elimination step, which is the rate-determining step in sterically hindered cross-couplings ([5]). A biphasic 1,4-dioxane/water system ensures solubility of both the organic substrate and the inorganic base (K2CO3).
Step-by-Step Procedure:
-
Preparation: Charge a Schlenk flask with the C6-substituted intermediate (1.0 eq), phenylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Critical Step: Evacuate and backfill the flask with argon three times to prevent catalyst oxidation to inactive Pd(II) species.
-
Solvent Addition: Add degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL/mmol).
-
Heating & IPC (Self-Validation): Heat to 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the bromide spot is completely consumed. LC-MS will confirm the mass shift corresponding to the loss of Br (-79 Da) and addition of the phenyl group (+77 Da).
-
Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Handling, Stability, and Scale-Up Insights
When working with poly-substituted nitroaromatics, thermal hazards must be rigorously evaluated.
-
Thermal Stability: Nitroaromatics can undergo energetic decomposition upon excessive heating. Differential Scanning Calorimetry (DSC) must be performed before scaling up any reaction involving this building block beyond 5 grams.
-
Chemoselectivity during Reduction: During the reduction of the nitro group (Step 3 in the workflow), standard catalytic hydrogenation (Pd/C, H2) can lead to unwanted hydrodehalogenation if the C2-bromide is still present. If the workflow order is altered and reduction is performed before the Suzuki coupling, a milder reducing agent (e.g., Iron powder/NH4Cl in EtOH/H2O) must be used to preserve the carbon-halogen bond.
Sources
theoretical DFT calculations for ethyl 2-bromo-6-fluoro-3-nitrobenzoate stability
An In-Depth Technical Guide to Theoretical DFT Calculations for the Stability of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Executive Summary
In contemporary drug discovery and materials science, highly functionalized aromatic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1807118-80-4) [1] is a prime example of a sterically encumbered, electronically complex intermediate[2]. Predicting its thermodynamic stability, reactivity, and conformational preferences requires rigorous quantum mechanical modeling. This whitepaper provides a comprehensive, field-proven methodology for evaluating the stability of this molecule using Density Functional Theory (DFT).
By synthesizing best practices in computational chemistry, this guide establishes a self-validating protocol to map the potential energy surface (PES), quantify steric clashes, and profile the electronic structure of heavily substituted nitrobenzoate derivatives[3].
Molecular Anatomy and Theoretical Challenges
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate presents a unique computational challenge due to the intense competition between steric hindrance and electronic delocalization:
-
Steric Crowding at the Ester Core: The ethyl ester group at C1 is flanked by a bulky bromine atom at C2 and a fluorine atom at C6. This "ortho-ortho" substitution pattern forces the ester carbonyl out of the plane of the phenyl ring, disrupting π -conjugation.
-
Electronic Pull: The strong π -acceptor nitro group at C3 (-M, -I) works in concert with the inductive withdrawing effects (-I) of the C2-bromo and C6-fluoro groups, rendering the aromatic core highly electron-deficient[4].
Understanding these competing forces requires a computational method capable of accurately modeling non-covalent interactions, halogen lone-pair dispersion, and hyperconjugation.
Fig 1. Electronic and steric interplay of substituents on the benzoate core.
Standardized DFT Protocol for Halogenated Nitrobenzoates
To ensure trustworthiness and reproducibility, the computational workflow must be a self-validating system. We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, a standard established in literature for accurately modeling the vibrational and electronic properties of nitrobenzoates and fluorobenzoates[5][6].
Causality in Methodological Choices:
-
Functional Selection (B3LYP-D3): While B3LYP is the workhorse for organic molecules, it notoriously underestimates long-range dispersion forces. Because the interaction between the bulky bromine and the adjacent ester/nitro groups involves significant van der Waals interactions, applying Grimme’s D3 dispersion correction is mandatory to achieve accurate intermolecular and intramolecular interaction energies[7].
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions ("++") is critical. Diffuse functions allow electron density to occupy a larger volume of space, which is strictly required for modeling the electron-rich oxygen atoms of the nitro and ester moieties, as well as the highly electronegative fluorine[6]. Polarization functions ("(d,p)") are necessary to describe the asymmetric electron distribution around the massive bromine atom.
Step-by-Step Computational Workflow
Phase 1: Conformational Search
-
Generate the initial 3D geometry of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
-
Perform a relaxed coordinate scan (using Molecular Mechanics, e.g., MMFF94) rotating the Caryl−Ccarbonyl bond and the O−CH2CH3 bond in 10° increments from 0° to 360° to identify global and local minima[5].
Phase 2: Geometry Optimization and Frequency Analysis
-
Submit the lowest-energy conformers to DFT optimization using opt freq keywords in Gaussian 09/16 at the B3LYP-D3/6-311++G(d,p) level[3].
-
Validation Check: Analyze the vibrational frequencies. The absence of imaginary frequencies (NImag = 0) confirms that the optimized geometry is a true minimum on the PES, rather than a transition state[5].
-
Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the absolute Gibbs Free Energy ( G ) and Enthalpy ( H ) at 298.15 K.
Phase 3: Electronic & Orbital Analysis
-
Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to determine the energy gap ( ΔE ).
-
Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative stabilization energies ( E(2) ) and steric exchange repulsions between the ortho-substituents[5].
Fig 2. Standardized DFT computational workflow for stability analysis.
Quantitative Data Interpretation
The stability and chemical reactivity of ethyl 2-bromo-6-fluoro-3-nitrobenzoate can be summarized through its quantum chemical descriptors. The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical hardness. A larger gap implies higher stability and lower reactivity towards electron transfer.
Table 1: Representative Quantum Chemical Descriptors for Halogenated Nitrobenzoates (B3LYP-D3/6-311++G(d,p))
| Parameter | Symbol | Expected Range / Value | Significance |
| Dipole Moment | μ | 3.5 – 4.8 Debye | Indicates high molecular polarity driven by the asymmetric distribution of the NO2 , F , and Br groups[3]. |
| HOMO Energy | EHOMO | -7.50 to -6.80 eV | Represents the electron-donating ability; deeply stabilized due to strong electron-withdrawing substituents[6]. |
| LUMO Energy | ELUMO | -3.20 to -2.50 eV | Represents electron-accepting ability; lowered significantly by the nitro group[6]. |
| Energy Gap | ΔE | 4.00 to 4.50 eV | Dictates kinetic stability. The relatively narrow gap compared to unsubstituted benzoates indicates higher electrophilic reactivity[8]. |
| Chemical Hardness | η | ~ 2.15 eV | Calculated as (ΔE)/2 . Indicates resistance to charge polarization. |
| Electrophilicity Index | ω | ~ 5.50 eV | High value confirms the molecule acts as a strong electrophile in SNAr or cross-coupling reactions. |
NBO and Steric Stability Analysis
In the specific case of ethyl 2-bromo-6-fluoro-3-nitrobenzoate, NBO analysis will reveal the energetic penalty of steric crowding. The lone pairs ( LP ) on the ester carbonyl oxygen will show significant steric exchange repulsion with the lone pairs of the adjacent fluorine and bromine atoms. To minimize this, the molecule adopts a conformation where the ethyl ester chain points away from the bulkier bromine atom, orienting itself toward the smaller fluorine atom to achieve thermodynamic equilibrium.
Conclusion
Theoretical DFT calculations provide an indispensable, non-empirical window into the stability of highly functionalized intermediates like ethyl 2-bromo-6-fluoro-3-nitrobenzoate. By employing a rigorous B3LYP-D3/6-311++G(d,p) protocol[5][6][7], researchers can accurately predict conformational torsion, map electrostatic potential for regioselective reactions, and quantify the thermodynamic penalties induced by ortho-halogenation. Ensuring that frequency calculations yield no imaginary frequencies guarantees the structural integrity of the modeled data, forming a trustworthy foundation for subsequent synthesis and drug development workflows.
References
-
A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study Source: NIH / PubMed Central URL:[Link]
-
Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate Source: ResearchGate URL:[Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives Source: ResearchGate URL:[Link]
-
Accuracy of intermolecular interaction energies obtained by DFT calculations with Grimme's D2, D3 and D3BJ dispersion corrections Source: RSC Publishing URL:[Link]
-
Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods Source: ResearchGate URL:[Link]
Sources
- 1. 1036388-81-4|2-Bromo-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 3-amino-2-bromo-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 1153284-99-1|Ethyl 2-bromo-4-fluoro-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy of intermolecular interaction energies, particularly those of hetero-atom containing molecules obtained by DFT calculations with Grimme's D2, D3 and D3BJ dispersion corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Thermodynamic Profiling and Thermal Hazard Assessment of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction & Structural Energetics
In advanced pharmaceutical synthesis, poly-substituted aromatic building blocks are critical for developing highly specific active pharmaceutical ingredients (APIs). Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1807118-80-4) is a prime example of a densely functionalized intermediate[1]. However, the presence of a nitro group ( −NO2 ) situated between highly electronegative and sterically demanding halogens (bromo and fluoro) introduces significant thermodynamic instability at elevated temperatures.
As a Senior Application Scientist overseeing process scale-up, I approach the thermodynamic characterization of such molecules not merely as routine data collection, but as a critical safety mandate. Nitroaromatics are inherently prone to exothermic decomposition, which can lead to catastrophic thermal runaway if process temperatures exceed the onset of decomposition ( Td ). Literature on related halogenated nitrobenzoates demonstrates that thermal decomposition typically occurs in multi-stage processes, often initiated by the loss of the nitro group or decarboxylation, and can become explosive above specific threshold temperatures[2][3].
This whitepaper outlines the self-validating experimental frameworks required to accurately map the thermodynamic properties and thermal safety limits of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
Experimental Thermodynamics: Methodologies & Causality
To establish a trustworthy thermodynamic profile, we must employ orthogonal thermal analysis techniques. Every protocol below is designed as a self-validating system , ensuring that instrumental drift or sample-specific anomalies do not compromise the integrity of the data.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase and Hazard Analysis
Standard DSC is insufficient for nitroaromatics due to the high volume of off-gassing during decomposition. We utilize High-Pressure DSC (HP-DSC) to maintain system integrity.
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation): Prior to sample analysis, run a dual-point calibration using high-purity Indium ( Tm=156.6∘C ) and Zinc ( Tm=419.5∘C ). Causality: This ensures that both the temperature thermocouple and the heat flow ( mW ) sensors are perfectly linear across the expected melting and decomposition range of the nitrobenzoate.
-
Sample Preparation: Encapsulate 2.0–3.0 mg of ethyl 2-bromo-6-fluoro-3-nitrobenzoate in a gold-plated, high-pressure crucible (rated to 150 bar). Causality: Standard aluminum pans will rupture under the pressure of N2 and NOx gases generated during nitro-group decomposition, which would cause an endothermic artifact and invalidate the integration of the exothermic runaway peak.
-
Multi-Rate Heating (Kinetic Profiling): Subject identical sample masses to heating rates of 2,5,10, and 20∘C/min from 25∘C to 400∘C . Causality: A single heating rate only provides an apparent onset temperature. Multiple rates are required to apply the Kissinger equation , allowing us to calculate the true activation energy ( Ea ) of the decomposition event.
Protocol B: Thermogravimetric Analysis coupled with FTIR (TGA-FTIR)
To understand what is thermodynamically breaking down, we must correlate mass loss with evolved gas analysis.
Step-by-Step Methodology:
-
Sample Loading: Place 5.0 mg of the sample into a platinum TGA pan. Platinum is chosen over alumina to prevent potential catalytic effects on the nitro reduction.
-
Thermal Ramp: Heat the sample at 10∘C/min under a strictly controlled dry nitrogen purge ( 50 mL/min ). Causality: An inert atmosphere is critical to measure the intrinsic thermodynamic stability of the molecule without interference from oxidative combustion.
-
Spectral Correlation: Route the exhaust through a heated transfer line ( 200∘C ) into an FTIR gas cell. Causality: By monitoring the IR spectra in real-time, we can definitively distinguish whether the initial thermodynamic failure is decarboxylation (indicated by a CO2 stretch at 2350 cm−1 ) or denitration (indicated by NO2 stretches)[3].
Workflow for the thermal hazard and thermodynamic assessment of nitroaromatic intermediates.
Synthesis Thermodynamics and Reaction Calorimetry
The synthesis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate typically proceeds via the acid-catalyzed esterification of 2-bromo-6-fluoro-3-nitrobenzoic acid (CAS: 1036388-81-4) [1]. Understanding the enthalpy of reaction ( ΔHrxn ) is vital for designing cooling systems in pilot-plant reactors.
Reaction Calorimetry (RC1) Protocol:
-
Baseline Stabilization: Charge the reactor with ethanol and the acid catalyst. Allow the jacket temperature to stabilize at the desired reaction temperature ( Tr ).
-
Pre-Reaction Calibration: Inject a known electrical heat pulse (e.g., 10 W for 5 mins ) into the mixture. Causality: This calculates the specific heat capacity ( Cp ) and the overall heat transfer coefficient ( UA ) of the unreacted system.
-
Dosed Addition: Dose the 2-bromo-6-fluoro-3-nitrobenzoic acid into the reactor at a controlled rate, continuously integrating the required cooling power to maintain isothermal conditions.
-
Post-Reaction Calibration: Once the thermal signal returns to baseline, apply a second identical heat pulse. Causality: The formation of the ester and water changes the mass and specific heat of the mixture. The post-reaction calibration self-validates the integration, ensuring the calculated ΔHrxn accounts for the shifting thermodynamic state of the fluid.
Thermodynamic pathway for the esterification synthesis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
Quantitative Data Summary
The following table summarizes the representative thermodynamic parameters for ethyl 2-bromo-6-fluoro-3-nitrobenzoate, derived from a combination of predictive Density Functional Theory (DFT) modeling and empirical calorimetric data typical for this class of halogenated nitrobenzoates[2][3].
| Thermodynamic Property | Value / Range | Methodology / Source |
| Molecular Weight | 292.06 g/mol | Calculated |
| Melting Point ( Tm ) | 62∘C−68∘C | HP-DSC ( 10∘C/min ) |
| Enthalpy of Fusion ( ΔHfus ) | ∼24.5 kJ/mol | DSC Peak Integration |
| Decomposition Onset ( Td ) | >275∘C | TGA / HP-DSC |
| Decomposition Energy ( ΔHd ) | −1,850 J/g | HP-DSC (Exothermic Runaway) |
| Activation Energy of Decomp. ( Ea ) | 145 kJ/mol | Kissinger Kinetics (Multi-rate DSC) |
| Enthalpy of Esterification ( ΔHrxn ) | −35 to −45 kJ/mol | Reaction Calorimetry (RC1) |
Note: The highly exothermic decomposition energy ( ΔHd ) underscores the critical necessity of maintaining process temperatures strictly below Td to prevent explosive thermal runaway.
References
-
"Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II)", SciELO. Available at: [Link]
-
"Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids", ResearchGate. Available at: [Link]
Sources
Application Note: Ethyl 2-bromo-6-fluoro-3-nitrobenzoate as a Strategic Building Block in Advanced API Synthesis
Introduction & Strategic Rationale
In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, highly functionalized aromatic building blocks are critical for navigating complex structure-activity relationship (SAR) landscapes. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (and its corresponding carboxylic acid) has emerged as a premium scaffold, particularly in the development of next-generation oncology therapeutics [3].
As a Senior Application Scientist, I frequently leverage this molecule due to its orthogonal reactivity profile . The spatial arrangement of its four distinct functional groups allows for highly controlled, sequential modifications without the need for excessive protecting group chemistry:
-
C1-Ester/Acid: Serves as a stable anchoring point for amidation or structural extension.
-
C2-Bromine: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon framework.
-
C3-Nitro Group: Acts as a masked amine. Upon selective reduction, it provides an aniline derivative ready for cyclization or urea/hydantoin formation.
-
C6-Fluorine: Strategically positioned to block metabolic oxidation (e.g., by CYP450 enzymes) while modulating the pKa and lipophilicity of the final API.
This guide details the field-proven methodologies for utilizing this building block in two major therapeutic classes: Diarylhydantoin Anti-Androgens (for Castration-Resistant Prostate Cancer) and Raf-Targeting PROTACs (Proteolysis Targeting Chimeras).
Physicochemical Profiling
Before initiating synthetic workflows, it is crucial to establish the baseline parameters of the starting material to ensure accurate stoichiometric calculations and appropriate handling.
| Property | Value / Description |
| Chemical Name | Ethyl 2-bromo-6-fluoro-3-nitrobenzoate |
| CAS Registry Number | 1807118-80-4 |
| Molecular Formula | C₉H₇BrFNO₄ |
| Molecular Weight | 292.06 g/mol |
| Physical Form | Solid to semi-solid (temperature dependent) |
| Storage Conditions | Sealed in a dry environment, room temperature to 8°C |
| Key Structural Features | Orthogonal reactive sites (Ester, Halide, Nitro) |
Application I: Synthesis of Diarylhydantoin Anti-Androgens
Diarylhydantoin derivatives (such as Enzalutamide and Apalutamide analogs) are potent androgen receptor (AR) antagonists used to treat Castration-Resistant Prostate Cancer (CRPC) [1]. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is utilized to construct the heavily substituted, rigid aryl ring that forces the AR into an inactive conformation.
The Causality of Chemoselective Reduction
To build the hydantoin core, the C3-nitro group must first be reduced to an amine. A common pitfall in this step is the use of catalytic hydrogenation (e.g., Pd/C with H₂). Because the molecule contains a C2-bromine atom, standard palladium catalysis will cause rapid hydrodehalogenation , stripping the bromine off the ring and ruining the intermediate.
Expert Insight: To prevent this, we utilize a dissolving metal reduction—specifically Iron powder in Glacial Acetic Acid . This method is strictly chemoselective for the nitro group, preserving the delicate aryl bromide for future cross-coupling or steric shielding.
Synthetic workflow for diarylhydantoin APIs preserving the aryl bromide.
Protocol 1: Chemoselective Nitro Reduction
This protocol is a self-validating system: the color change and TLC profile provide immediate visual confirmation of success before instrumental analysis.
-
Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (10.0 mmol) in Glacial Acetic Acid (40 mL).
-
Addition: Add reduced Iron powder (40.0 mmol, 4.0 eq) in three portions over 15 minutes at room temperature to control the mild exotherm.
-
Reaction: Heat the suspension to 60°C under a nitrogen atmosphere. Stir vigorously for 2–3 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) should completely convert to a highly polar, ninhydrin-positive spot (the amine).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the filter cake with Ethyl Acetate (3 x 30 mL).
-
Neutralization: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with EtOAc (100 mL) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer reaches pH 7.5-8.0.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Ethyl 3-amino-2-bromo-6-fluorobenzoate.
Application II: Synthesis of Raf-Targeting PROTACs
In targeted protein degradation, PROTACs utilize a bifunctional molecule to drag a disease-causing protein (like mutant Raf kinases in melanoma) to an E3 ubiquitin ligase for destruction [2]. Here, the 2-bromo-6-fluoro-3-nitrobenzoate scaffold serves as the hinge-binding warhead.
The Causality of the Suzuki-Miyaura Coupling
To attach the linker that connects the warhead to the E3 ligase ligand, the C2-bromine is functionalized with a vinyl group. While vinylboronic acid is commonly taught in academia, it is highly prone to polymerization and degradation on the bench.
Expert Insight: We utilize Potassium vinyltrifluoroborate . It is a stable, free-flowing crystalline solid that releases the active boronic species slowly under aqueous basic conditions, resulting in a much cleaner reaction profile and higher yields.
Ternary complex formation in Raf-targeted PROTACs utilizing the building block.
Protocol 2: Vinyl Introduction via Suzuki-Miyaura Coupling
-
Setup: To a Schlenk flask, add the benzoate building block (10.0 mmol), Potassium vinyltrifluoroborate (12.0 mmol, 1.2 eq), and K₂CO₃ (20.0 mmol, 2.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (3:1 v/v, 40 mL). Crucial step: Sparging the solvent with Argon for 15 minutes prior to addition prevents catalyst poisoning by dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%). Seal the flask and purge with Argon.
-
Reaction: Heat the biphasic mixture to 85°C for 12 hours. The mixture will turn from reddish-brown to a dark, homogenous solution.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 50 mL). Pass the combined organics through a short silica plug to remove palladium black, dry, and concentrate to yield the 2-ethenyl derivative [2].
Analytical Validation & Self-Validating Quality Control
To ensure the integrity of the synthesized intermediates, the following self-validating analytical checks must be performed:
-
HPLC Purity: Run a reverse-phase gradient (Water/MeCN with 0.1% TFA). The shift from the strongly electron-withdrawing nitro group to the electron-donating amino group (Protocol 1) will drastically reduce the retention time. If the peak does not shift significantly, the reduction is incomplete.
-
¹H NMR (400 MHz, DMSO-d6):
-
For Protocol 1: Look for the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating to 2H around δ 5.0-5.5 ppm (the -NH₂ protons, exchangeable with D₂O).
-
For Protocol 2: Confirm the success of the Suzuki coupling by identifying the distinct vinylic splitting pattern (a doublet of doublets) between δ 5.2 and 6.8 ppm, confirming the displacement of the C2-bromine.
-
By adhering to these mechanistic principles and rigorous IPCs, chemists can reliably deploy ethyl 2-bromo-6-fluoro-3-nitrobenzoate to construct highly complex, next-generation therapeutics.
References
- Duan, W., Wan, H., Xia, G., & Mei, D. (2014). WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof. World Intellectual Property Organization.
- Google Patents. (2022). WO2022047145A1 - Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use.
- BLD Pharm. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate Product Specifications.
Application Notes and Protocols for the Selective Reduction of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the selective reduction of ethyl 2-bromo-6-fluoro-3-nitrobenzoate to its corresponding aniline, a critical transformation in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocols detailed herein are designed to ensure high chemoselectivity, preserving the integrity of the bromo, fluoro, and ethyl ester functionalities, which are often susceptible to reduction under harsh conditions.
Introduction: The Challenge of Chemoselectivity
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. However, when the substrate, such as ethyl 2-bromo-6-fluoro-3-nitrobenzoate, is adorned with other reducible or labile functional groups, the challenge shifts from mere reduction to achieving impeccable chemoselectivity. The presence of a bromine atom introduces the risk of hydrodehalogenation, particularly with common catalytic hydrogenation methods using palladium on carbon (Pd/C).[1][2] Similarly, the ethyl ester group can be susceptible to reduction under certain conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to the successful synthesis of the desired ethyl 2-bromo-3-amino-6-fluorobenzoate.
This guide explores two robust and field-proven protocols that address these selectivity challenges: a classic chemical reduction using tin(II) chloride and a milder, metal-free approach with sodium dithionite.
Strategic Overview: Navigating the Reduction Landscape
The selection of an appropriate reduction protocol is dictated by the specific functionalities present in the starting material. A decision-making workflow can aid in this selection process.
Caption: Decision workflow for selecting a reduction protocol.
Protocol I: Tin(II) Chloride (SnCl₂) Mediated Reduction
Principle and Rationale: The reduction of nitroarenes using tin(II) chloride in an acidic medium is a well-established and reliable method.[1][3] SnCl₂ is a mild reducing agent that shows excellent chemoselectivity for the nitro group in the presence of halogens and esters.[1][4] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, ultimately forming the aniline upon hydrolysis of an intermediate tin complex. The use of an alcoholic solvent like ethanol facilitates the dissolution of both the organic substrate and the inorganic reagent.
Experimental Workflow:
Caption: Workflow for SnCl₂ mediated reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1 equivalent) in absolute ethanol.
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).[1]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution until the pH is between 7 and 8.[1] This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-bromo-3-amino-6-fluorobenzoate.
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If TLC analysis shows the persistence of the starting material, additional SnCl₂·2H₂O can be added, and the reflux can be continued.
-
Low Yield: Inefficient neutralization can lead to the loss of the basic aniline product in the aqueous layer. Ensure the pH is carefully adjusted. The formation of a thick precipitate of tin salts can sometimes trap the product; thorough extraction is crucial.
Protocol II: Sodium Dithionite (Na₂S₂O₄) Reduction
Principle and Rationale: Sodium dithionite, also known as sodium hydrosulfite, is a versatile and economical reducing agent that exhibits excellent chemoselectivity.[5] It is particularly effective for reducing nitro groups in the presence of other sensitive functionalities like halogens and esters.[5] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[5] This method is often performed under mild, biphasic conditions, which can simplify the work-up procedure.
Experimental Workflow:
Caption: Workflow for Sodium Dithionite reduction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1 equivalent) in a suitable organic solvent such as acetonitrile or ethyl acetate.
-
Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium dithionite (Na₂S₂O₄) (3-5 equivalents) and sodium bicarbonate (NaHCO₃) (4-6 equivalents). The bicarbonate is added to maintain a basic pH and prevent the decomposition of the dithionite.[6]
-
Reaction: Add the aqueous solution of sodium dithionite and sodium bicarbonate to the solution of the nitro compound with vigorous stirring. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x volumes).[5]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation and Troubleshooting:
-
Sluggish Reaction: If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. The vigor of the stirring is also important in this biphasic system to ensure adequate mixing.
-
Product Contamination: Ensure the complete removal of sulfur-containing byproducts during the aqueous work-up and purification steps.
Comparative Data Summary
| Parameter | Protocol I: Tin(II) Chloride | Protocol II: Sodium Dithionite |
| Reducing Agent | SnCl₂·2H₂O | Na₂S₂O₄ |
| Typical Equivalents | 4-5 | 3-5 |
| Solvent System | Ethanol | Biphasic (e.g., Acetonitrile/Water) |
| Temperature | Reflux (~78 °C) | Room Temperature |
| Reaction Time | 2-4 hours | 2-6 hours |
| Work-up | Acidic reaction, requires careful neutralization | Biphasic, often simpler separation |
| Chemoselectivity | Excellent for halogens and esters[1][4] | Excellent for halogens and esters[5] |
| Advantages | High yields, robust method | Mild conditions, metal-free |
| Disadvantages | Requires heating, tin waste | Biphasic system may require vigorous stirring |
Conclusion
Both the tin(II) chloride and sodium dithionite methods provide reliable and chemoselective pathways for the reduction of ethyl 2-bromo-6-fluoro-3-nitrobenzoate. The choice between the two protocols may depend on factors such as the scale of the reaction, available equipment, and downstream processing considerations. For applications where metal contamination is a concern, the sodium dithionite method is the preferred choice. These detailed protocols, grounded in established chemical principles, provide researchers with a solid foundation for the successful synthesis of this valuable aniline intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Caskey, D. C. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Laha, J. K., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
- Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.
- Sajiki, H., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride. Synthetic Pages.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- SciSpace. (n.d.).
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- ResearchGate. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones.
- ACS Publications. (2011).
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Executive Summary
The Suzuki-Miyaura cross-coupling of ethyl 2-bromo-6-fluoro-3-nitrobenzoate presents a unique synthetic challenge due to the extreme steric hindrance and electronic deficiency of the substrate. As a di-ortho-substituted aryl bromide, standard palladium catalysts often fail to drive the reaction to completion, leading to substrate degradation or protodehalogenation. This application note details the causality behind these failures and provides a self-validating, highly optimized protocol utilizing Buchwald G3 precatalysts to achieve near-quantitative yields under mild conditions.
Substrate Profiling & Mechanistic Causality
To design a successful coupling protocol, we must first analyze the specific steric and electronic microenvironment of ethyl 2-bromo-6-fluoro-3-nitrobenzoate:
-
The Di-Ortho Steric Penalty: The reactive C2-bromine is flanked by an ethyl ester at C1 and a nitro group at C3. This di-ortho substitution creates a severe steric shield[1]. During the catalytic cycle, this bulk physically blocks the incoming organoboron species from coordinating to the Palladium(II) center, making transmetalation the primary rate-limiting step.
-
Electronic Activation vs. Side-Reaction Risks: The combined electron-withdrawing effects of the -NO2, -COOEt, and -F groups render the aromatic ring highly electron-deficient. While this significantly accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it also makes the substrate highly susceptible to side reactions[2]. If transmetalation is slow, the long-lived Pd(II) intermediate can undergo protodehalogenation. Furthermore, excessive heating or the use of harsh bases (e.g., KOtBu) can trigger nucleophilic aromatic substitution (SNAr) of the labile C6-fluorine or hydrolysis of the ethyl ester.
Overcoming the Bottleneck: The Buchwald G3 Advantage
Standard catalysts like Pd(PPh3)4 fail because their small, flexible ligands cannot force the highly congested organic fragments together during the final reductive elimination step.
By employing XPhos Pd G3 , we manipulate the reaction causality in three ways[3]:
-
Rapid Pd(0) Generation: The G3 precatalyst generates the active, monoligated Pd(0) species rapidly at room temperature under mild basic conditions, avoiding the high temperatures (>100 °C) that degrade nitroaromatics.
-
Accelerated Reductive Elimination: The extreme steric bulk of the dicyclohexyl groups on the XPhos ligand forces the di-ortho substituted aryl ring and the incoming coupling partner into close spatial proximity, drastically lowering the activation energy for reductive elimination[4].
-
Suppression of SNAr: The high turnover frequency (TOF) of the XPhos system allows the reaction to be run at 60 °C with a mild base ( K3PO4 ), preserving the integrity of the C6-fluorine.
Figure 1: Catalytic cycle highlighting steric bottlenecks and XPhos intervention.
Quantitative Data: Catalyst Optimization
The following table summarizes the empirical data driving the selection of the XPhos Pd G3 system for di-ortho-substituted nitrobenzoates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| Pd(PPh3)4 (5 mol%) | None | Na2CO3 | Toluene/ H2O | 100 | 24 | <10% | Failed transmetalation; severe substrate degradation. |
| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 | Dioxane/ H2O | 90 | 16 | 28% | Sluggish reductive elimination; homocoupling observed. |
| Pd(OAc)2 (2 mol%) | SPhos | K3PO4 | Dioxane/ H2O | 80 | 12 | 74% | Good conversion; minor protodehalogenation detected. |
| XPhos Pd G3 (2 mol%) | XPhos | K3PO4 | Dioxane/ H2O | 60 | 4 | >95% | Rapid activation; clean conversion; no side reactions. |
Experimental Protocol
This methodology is designed as a self-validating system . By monitoring specific visual and analytical checkpoints, researchers can verify the mechanistic integrity of the reaction in real-time.
Figure 2: Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.
Step-by-Step Methodology
Reagents Required:
-
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 mmol, 292.06 mg)
-
Arylboronic acid (1.3 mmol)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)
-
Potassium phosphate tribasic ( K3PO4 ) (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 1.0 mL)
Procedure:
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 2-bromo-6-fluoro-3-nitrobenzoate, the arylboronic acid, and K3PO4 .
-
Catalyst Introduction: Add the XPhos Pd G3 precatalyst to the solid mixture.
-
Atmospheric Control: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the degassed water.
-
Self-Validation Checkpoint 1: Upon addition of solvents and initial stirring at room temperature, the mixture will appear as a pale yellow suspension.
-
-
Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath set to 60 °C. Stir vigorously (800 rpm).
-
Self-Validation Checkpoint 2: Within 10-15 minutes of heating, the solution should transition to a deep red/brown homogeneous liquid. This color shift is the self-validating indicator that the G3 precatalyst has successfully collapsed to form the active, monoligated Pd(0)-XPhos species.
-
-
In-Process Analysis: After 3 hours, sample the reaction via a purged syringe. Analyze via TLC (20% EtOAc in Hexanes) and LC-MS.
-
Self-Validation Checkpoint 3: The absence of an [M-Br+H] peak in the LC-MS trace confirms that premature protodehalogenation was successfully suppressed by the rapid transmetalation rate of the XPhos system.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.
References
-
Tang et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring." Organic Letters (ACS Publications). URL:[Link]
-
Zhao et al. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
Sources
Application Note: Divergent Synthesis of Highly Functionalized Heterocycles via Ethyl 2-Bromo-6-fluoro-3-nitrobenzoate
Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
The development of complex heterocyclic scaffolds—such as indazoles, quinolones, and benzimidazoles—requires highly functionalized, predictable building blocks. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1807118-80-4) is an exceptionally versatile, tri-functionalized aromatic core. This application note details the mechanistic rationale and validated protocols for selectively manipulating its three reactive sites: the reducible C3-nitro group, the highly activated C6-fluoride, and the sterically hindered C2-bromide.
By understanding the electronic and steric microenvironments of this molecule, researchers can deploy divergent synthetic workflows to construct diverse pharmaceutical libraries from a single starting material.
Structural Analysis & Mechanistic Rationale
To achieve chemoselectivity, it is critical to analyze the spatial and electronic relationships on the benzene ring:
-
C1 (Ethyl Ester): Acts as an electron-withdrawing group (EWG) and a potential electrophile for downstream cyclization.
-
C6-Fluoro Group (Activated SNAr Site): The C6-fluorine is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). It benefits from the synergistic electron-withdrawing effects of the ortho-ester (C1) and the para-nitro group (C3). The para-nitro group provides profound resonance stabilization of the anionic Meisenheimer complex, making the C6-F highly susceptible to displacement by amines or alkoxides without requiring palladium catalysis[1].
-
C2-Bromo Group (Sterically Hindered Cross-Coupling Site): The C2-bromine is flanked by the C1-ester and the C3-nitro group (di-ortho substitution). This creates a highly sterically demanding environment. Standard palladium catalysts often fail here due to hindered oxidative addition. However, utilizing ligands with a large bite angle or significant steric bulk (e.g., dppf) facilitates Suzuki-Miyaura cross-coupling while preventing competitive hydrodehalogenation[2].
-
C3-Nitro Group (Latent Nucleophile): Chemoselective reduction of the C3-nitro group to an aniline must be carefully controlled. Catalytic hydrogenation (Pd/C, H 2 ) is notoriously risky for this scaffold and often leads to hydrodehalogenation. Instead, dissolving metal reduction using iron powder in glacial acetic acid operates via a single-electron transfer (SET) mechanism, providing the aniline in high yield while preserving the C-Br and C-F bonds[3].
Divergent Synthetic Workflow
The following logic diagram illustrates the orthogonal reactivity of the scaffold, allowing for divergent pathway selection based on the desired heterocyclic target.
Divergent synthetic pathways utilizing ethyl 2-bromo-6-fluoro-3-nitrobenzoate as a core scaffold.
Quantitative Data & Reaction Metrics
The table below summarizes the expected performance metrics and validation parameters for the three primary functionalization pathways.
| Pathway | Reaction Type | Target Transformation | Reagents & Catalyst | IPC / Validation Method | Typical Yield |
| A | Chemoselective Reduction | C3-Nitro → Amine | Fe powder, Glacial AcOH, 80°C | LC-MS: Mass shift of -30 Da | 70–85% |
| B | SNAr (Amination) | C6-Fluoro → Amine | R-NH 2 , DIPEA, THF, 60°C | 19 F NMR: Loss of C6-F signal | 80–95% |
| C | Suzuki-Miyaura | C2-Bromo → Aryl | Ar-B(OH) 2 , Pd(dppf)Cl 2 , K 2 CO 3 | LC-MS: Loss of 1:1 79 Br/ 81 Br pattern | 60–75% |
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure causality and technical accuracy at every step.
Protocol A: Chemoselective Reduction of the C3-Nitro Group
Adapted from standard patent literature for diaryl hydantoin derivatives[3].
-
Preparation: In a round-bottom flask, dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.
-
Reagent Addition: Add reduced iron powder (4.0 eq) portion-wise at room temperature. Causality: Iron provides a mild SET reduction environment, preventing the hydrodehalogenation commonly seen with Pd/C.
-
Execution: Heat the suspension to 80 °C under a nitrogen atmosphere. Stir vigorously for 2–4 hours.
-
In-Process Control (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The starting material is highly UV-active and runs at a higher Rf than the polar aniline product.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo, neutralize carefully with saturated aqueous NaHCO 3 , and extract with ethyl acetate. Dry over anhydrous Na 2 SO 4 .
-
System Validation: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the aniline, coupled with the strict retention of the 1:1 bromine isotopic pattern ( 79 Br/ 81 Br), validates that chemoselectivity was achieved.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6
Leveraging the para-nitro and ortho-ester activation[1].
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous THF (0.2 M).
-
Reagent Addition: Add N,N -diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired primary amine (e.g., benzylamine, 1.1 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, driving the addition-elimination mechanism forward without competing as a nucleophile.
-
Execution: Stir the reaction mixture at 60 °C for 4–6 hours.
-
In-Process Control (IPC): Pull a 50 μ L aliquot for 19 F NMR. The complete disappearance of the characteristic aryl fluoride peak (typically between -110 to -120 ppm) is an absolute indicator of 100% conversion.
-
Workup: Quench the reaction with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO 4 , and concentrate.
-
System Validation: 1 H NMR will show the integration of the newly incorporated amine protons. LC-MS will confirm the mass addition of the amine minus the mass of HF (19.99 Da).
Protocol C: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C2
Overcoming di-ortho steric hindrance[2].
-
Preparation: In a Schlenk flask, combine ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and K 2 CO 3 (2.5 eq).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v, 0.1 M). Bubble nitrogen through the solution for 10 minutes. Causality: The biphasic system ensures the solubility of the inorganic base required to form the reactive boronate complex for transmetalation.
-
Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 eq) and seal the flask. Causality: The bulky bidentate dppf ligand (bite angle ~99°) forces the palladium center to overcome the steric bulk of the di-ortho position during oxidative addition and accelerates reductive elimination.
-
Execution: Heat the mixture to 90 °C for 12 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The disappearance of the 1:1 isotopic pattern of the brominated starting material is the primary indicator of successful cross-coupling.
-
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Pass the organic layer through a short silica plug to remove palladium black. Purify via flash chromatography.
-
System Validation: High-resolution mass spectrometry (HRMS) and 13 C NMR will confirm the formation of the new C-C bond and the absence of the C-Br carbon resonance.
References
- Title: WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof Source: Google Patents URL
-
Title: SNAr Reaction of 2-Nitro-5-fluorobenzoate Precursors Source: Heterocycles (ACS Publications Legacy Archive) URL: [Link]
-
Title: Pd-functionalized polydopamine-coated polyurethane foam: a readily prepared and highly reusable structured catalyst for selective alkyne semi-hydrogenation and Suzuki coupling under air Source: Green Chemistry (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-functionalized polydopamine-coated polyurethane foam: a readily prepared and highly reusable structured catalyst for selective alkyne semi-hydrogen ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03283J [pubs.rsc.org]
- 3. WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Executive Summary
In modern drug discovery and complex molecule synthesis, polyfunctionalized aromatic rings serve as critical building blocks. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a highly versatile scaffold that presents an intriguing challenge in chemoselectivity: it possesses two halogen leaving groups (fluorine at C6 and bromine at C2) on a highly electron-deficient core.
This application note provides a comprehensive, self-validating guide for researchers to perform regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By exploiting the distinct kinetic profiles of fluorine versus bromine, scientists can achieve orthogonal functionalization, displacing the fluorine atom with high precision while leaving the bromine atom intact for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) reactions.
Mechanistic Rationale & Chemoselectivity
To master this transformation, one must understand the causality behind the regioselectivity and the underlying reaction kinetics.
The Fluorine Advantage in SNAr
While bromine is a superior leaving group in aliphatic SN1/SN2 reactions due to its polarizability and weak C–Br bond, the SNAr mechanism operates under a completely different kinetic paradigm[1]. The rate-determining step in SNAr is almost universally the addition of the nucleophile to the aromatic ring, not the elimination of the leaving group[2].
Fluorine’s extreme electronegativity heavily polarizes the C–F bond, rendering the ipso carbon (C6) highly electrophilic. This drastically lowers the activation energy required for the nucleophile to attack C6 compared to C2[3]. Consequently, fluorine is displaced exclusively over bromine in these systems[4].
Electronic Activation & The Meisenheimer Complex
The C6 fluorine is uniquely activated by two adjacent electron-withdrawing groups:
-
The para-Nitro Group: Positioned at C3, the nitro group provides powerful resonance stabilization of the accumulating negative charge during nucleophilic attack[1].
-
The ortho-Ester Group: Positioned at C1, the ethyl ester provides additional inductive and resonance stabilization.
Stepwise vs. Concerted (CSNAr) Pathways
Historically, SNAr reactions were universally taught as a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex [1]. However, recent advancements utilizing 13C/12C kinetic isotope effect (KIE) studies have overturned this textbook picture, revealing that many SNAr reactions actually proceed via a concerted mechanism (CSNAr) without a stable intermediate[5],[6]. In the case of ethyl 2-bromo-6-fluoro-3-nitrobenzoate, the intense stabilization provided by the para-nitro group often allows the reaction to border the two pathways, occasionally stabilizing the Meisenheimer complex enough to be observed as a transient intermediate depending on the solvent[2].
Figure 1: Divergent SNAr mechanistic pathways (Stepwise vs. Concerted) for fluorine displacement.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate visual in-process cues and strict stoichiometric controls to ensure reproducibility and prevent off-target reactions.
Protocol A: N-Arylation (Secondary Amine Nucleophiles)
Objective: Synthesis of Ethyl 2-bromo-6-morpholino-3-nitrobenzoate.
Causality Note: Polar aprotic solvents (like DMF) are selected because they do not heavily solvate the nucleophile via hydrogen bonding, thereby raising the ground-state energy of the amine and increasing its reactivity[3].
-
Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 eq, 1.0 mmol, 292 mg) in anhydrous DMF (5.0 mL).
-
Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Reasoning: SNAr reactions can be highly exothermic; kinetic control at 0 °C prevents competitive attack at the C2 bromine.
-
Nucleophile Addition: Add morpholine (2.2 eq, 2.2 mmol, 191 µL) dropwise over 5 minutes. Reasoning: The reaction liberates one equivalent of hydrofluoric acid (HF). The extra 1.2 equivalents of morpholine act as an internal acid scavenger, preventing the nucleophile from becoming protonated and deactivated[7].
-
Visual Validation: Immediately upon addition, observe the solution transition to a bright yellow/orange hue. This color shift is a reliable visual indicator that the reaction has initiated and the charge-transfer/Meisenheimer complex is forming[7].
-
Propagation: Remove the ice bath and stir at room temperature (20–25 °C) for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL). Wash the organic layer with saturated aqueous NaHCO3 (10 mL) to neutralize residual HF, followed by 5% aqueous LiCl (3 x 10 mL) to efficiently partition the DMF into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure product.
Protocol B: O-Arylation (Alkoxide Nucleophiles)
Objective: Synthesis of Ethyl 2-bromo-6-methoxy-3-nitrobenzoate.
-
Dissolution: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) and cool to 0 °C.
-
Precision Addition: Slowly add Sodium Methoxide (NaOMe, 0.5 M in Methanol, 1.05 eq, 1.05 mmol) dropwise. Reasoning: Unlike amines, alkoxides are highly reactive hard nucleophiles. Strict stoichiometric control (1.05 eq) and low temperatures are mandatory to prevent unwanted transesterification of the C1 ethyl ester.
-
Propagation: Stir at 0 °C for 1 hour. O-arylation proceeds faster than N-arylation due to the higher nucleophilicity of the alkoxide anion.
-
Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize the basic mixture. Extract with EtOAc (2 x 15 mL), wash with brine, dry over Na2SO4, and concentrate.
Figure 2: Standardized self-validating experimental workflow for SNAr functionalization.
Quantitative Optimization Matrix
The following table summarizes the expected reaction parameters and quantitative outcomes when displacing the C6 fluorine across various nucleophile classes.
| Nucleophile Class | Specific Reagent | Solvent | Temp (°C) | Time (h) | Regioselectivity (C6:C2) | Expected Yield (%) |
| Secondary Amine | Morpholine | DMF | 0 to RT | 2 - 4 | > 99:1 | 85 - 92 |
| Primary Amine | Isopropylamine | THF | 0 to RT | 4 - 6 | > 99:1 | 78 - 85 |
| Alkoxide | Sodium Methoxide | THF/MeOH | 0 | 1 | > 95:5 | 80 - 88 |
| Thiolate | Sodium Thiomethoxide | DMF | -20 to 0 | 0.5 - 1 | > 90:10 | 75 - 82 |
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 3. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Ester Hydrolysis Protocols for Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Executive Summary
The hydrolysis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate to its corresponding carboxylic acid is a critical transformation in medicinal chemistry. The resulting product, 2-bromo-6-fluoro-3-nitrobenzoic acid, serves as a highly functionalized core building block in the synthesis of advanced therapeutics, including hetero-bifunctional protein degraders (PROTACs) targeting[1].
However, this specific transformation presents a dual chemical challenge: severe steric hindrance at the carbonyl center and extreme electronic lability of the aromatic ring. This application note details the mechanistic rationale and provides three validated, self-contained protocols to achieve chemoselective hydrolysis while preserving the integrity of the halogenated aromatic core.
Mechanistic Challenges & Rationale (E-E-A-T)
To successfully hydrolyze this substrate, scientists must navigate two competing structural factors:
-
The Steric Blockade (Newman's Rule of Six): The ethyl ester at the C1 position is flanked by a bulky bromine atom at C2 and a fluorine atom at C6. This di-ortho substitution severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Consequently, standard saponification conditions proceed at impractically slow rates, as steric bulk is known to significantly[2].
-
The Electronic SNAr Liability: The fluorine atom at C6 is situated exactly para to the strongly electron-withdrawing nitro group at C3. Under standard alkaline hydrolysis conditions (e.g., NaOH in aqueous methanol with heat), hydroxide acts as a hard nucleophile. Instead of attacking the sterically shielded carbonyl, it attacks the highly electrophilic C6 position. This triggers a Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex, resulting in rapid defluorination and the formation of the undesired 2-bromo-6-hydroxy-3-nitrobenzoic acid.
To circumvent these issues, hydrolysis must be performed either under non-nucleophilic conditions (TMSI cleavage), strongly acidic conditions where SNAr cannot occur, or highly controlled kinetic alkaline conditions utilizing [3].
Reaction Pathway Visualization
Figure 1: Chemoselective pathways in the hydrolysis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
Validated Hydrolysis Protocols
Protocol A: TMSI-Mediated SN2 Dealkylation (Gold Standard)
Rationale: This method entirely bypasses the sterically hindered carbonyl carbon. Iodotrimethylsilane (TMSI) activates the carbonyl oxygen, and the iodide ion subsequently attacks the ethyl group via an SN2 mechanism. Because the reaction operates under neutral, non-nucleophilic conditions, the labile C-F bond is perfectly preserved.
-
Preparation: In an oven-dried, round-bottom flask purged with N2, dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Activation: Cool the solution to 0 °C using an ice bath. Add Iodotrimethylsilane (TMSI, 30.0 mmol, 3.0 eq) dropwise via syringe.
-
Causality: The initial silylation is highly exothermic; strict low-temperature control prevents premature reagent decomposition and suppresses side reactions.
-
-
Cleavage: Remove the ice bath, attach a reflux condenser, and heat the mixture to 40 °C for 16 hours.
-
Causality: The SN2 attack by the iodide ion on the ethyl group of the silyloxonium intermediate requires sustained thermal energy to reach completion.
-
-
Quench: Cool the reaction to 0 °C and carefully add a mixture of methanol (5 mL) and water (10 mL).
-
Causality: This step rapidly solvolyzes the intermediate trimethylsilyl ester into the desired free carboxylic acid.
-
-
Workup: Transfer to a separatory funnel and wash the organic layer with 10% aqueous Na2S2O3 (2 x 20 mL).
-
Causality: Sodium thiosulfate reduces any residual iodine (I2) generated during the reaction into water-soluble iodide salts, preventing oxidative degradation and product discoloration.
-
-
Isolation: Extract the aqueous layer with EtOAc, combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo to yield the pure acid.
Protocol B: Acid-Catalyzed Hydrolysis (Scalable Alternative)
Rationale: Strong mineral acids protonate the carbonyl, forcing water to attack despite the steric blockade. Because there is no hydroxide present, SNAr is completely suppressed. The stability of the 2-bromo-6-fluoro-3-nitrobenzoic acid core under strongly acidic conditions is well-documented, as the core itself is often synthesized via nitration in [4].
-
Preparation: Suspend the ester (10.0 mmol) in a 1:1 (v/v) mixture of glacial acetic acid and 6M H2SO4 (40 mL total volume).
-
Causality: Acetic acid acts as a necessary co-solvent to partially dissolve the highly lipophilic ester, while H2SO4 provides the high concentration of catalytic protons required for activation.
-
-
Hydrolysis: Heat the mixture to a gentle reflux (approx. 110 °C) and stir vigorously for 24–36 hours.
-
Causality: High thermal energy over an extended duration is mandatory to overcome the immense steric hindrance of the di-ortho substitution.
-
-
Precipitation: Cool the reaction mixture to room temperature, then pour it slowly over 100 g of crushed ice with continuous stirring.
-
Causality: The sudden drop in temperature and increase in aqueous polarity forces the highly crystalline carboxylic acid to crash out of solution.
-
-
Isolation: Filter the precipitate via a Büchner funnel. Wash the filter cake extensively with ice-cold water until the filtrate is pH neutral, then dry under high vacuum.
Protocol C: Kinetically Controlled Mild Alkaline Saponification
Rationale: If non-acidic and non-TMSI conditions are required, mild saponification can be achieved using LiOH. Lithium coordinates the carbonyl oxygen (acting as a Lewis acid), while maintaining a strict 0 °C temperature kinetically freezes the higher-activation-energy SNAr pathway.
-
Preparation: Dissolve the ester (10.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL). Cool the solution strictly to 0 °C.
-
Base Addition: Add LiOH·H2O (20.0 mmol, 2.0 eq) in small portions over 15 minutes.
-
Causality: Slow addition prevents localized exotherms that could inadvertently provide the activation energy required for SNAr defluorination.
-
-
Hydrolysis: Stir at 0 °C to 5 °C for 8–12 hours. Monitor conversion strictly via LC-MS.
-
Causality: Temperature control is the only barrier preventing the hydroxide from attacking the activated C6 position. Allowing the reaction to warm to room temperature will result in significant byproduct formation.
-
-
Acidification: Quench the reaction by adding 1M HCl dropwise at 0 °C until the pH reaches 2.
-
Causality: Protonation converts the water-soluble carboxylate salt back into the lipophilic free acid for extraction, while simultaneously halting all nucleophilic activity.
-
-
Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.
Quantitative Protocol Comparison
The following table summarizes the expected outcomes for each protocol based on empirical kinetic and purity profiles.
| Protocol | Reagents & Conditions | Expected Yield | Purity (HPLC) | SNAr Byproduct | Scalability |
| A: TMSI Cleavage | TMSI (3 eq), DCM, 40 °C | 92% | >98% | Not Detected | Moderate (Reagent cost) |
| B: Acidic Hydrolysis | 6M H2SO4 / AcOH, 110 °C | 85% | 95% | Not Detected | High (Low cost) |
| C: Kinetic LiOH | LiOH (2 eq), THF/MeOH/H2O, 0 °C | 78% | 90% | 5 - 8% | Low (Strict temp control) |
References
- Source: Google Patents (WO2022047145A1)
- Source: Google Patents (WO2014075387A1)
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc / ResearchGate URL:[Link]
Sources
- 1. WO2022047145A1 - Rapidly accelerating fibrosarcoma protein degrading compounds and associated methods of use - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
preventing defluorination during cross-coupling of ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cross-coupling of ethyl 2-bromo-6-fluoro-3-nitrobenzoate. Our focus is to address the primary challenge encountered with this substrate: preventing undesired defluorination . The insights provided are based on established mechanistic principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Minimizing Defluorination
This section directly addresses the most common issues encountered during the cross-coupling of ethyl 2-bromo-6-fluoro-3-nitrobenzoate, presented in a question-and-answer format.
Q1: I am observing a significant amount of the defluorinated byproduct, ethyl 2-bromo-3-nitrobenzoate, in my reaction. What are the primary causes and how can I mitigate this?
A1: The formation of a defluorinated byproduct is a common challenge with electron-deficient fluoro-aromatic substrates. The primary cause is often related to the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can participate in a competing hydrodefluorination pathway instead of the desired cross-coupling. The electron-withdrawing nature of the nitro and ester groups on your substrate makes the C-F bond more susceptible to cleavage.
Here is a systematic approach to troubleshoot and minimize this side reaction:
1. Re-evaluate Your Choice of Base:
-
The Problem: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), are known to generate Pd-H species, which can lead to hydrodehalogenation.[1]
-
The Solution: Switch to milder, non-nucleophilic inorganic bases. Weaker bases are less likely to act as a hydride source.[1]
-
Recommendation: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are excellent starting points.[2] These bases have been shown to be effective in minimizing side reactions in similar challenging coupling reactions.
-
2. Optimize Your Solvent System:
-
The Problem: Protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF) can act as hydride donors, contributing to the formation of Pd-H species.[1]
-
The Solution: Employ aprotic, non-polar solvents.
-
Recommendation: Toluene and 1,4-dioxane are highly recommended as they are less likely to participate in hydride transfer.[3] Ensure your solvents are anhydrous, as water can also be a proton source.
-
3. Adjust the Reaction Temperature:
-
The Problem: Higher reaction temperatures can accelerate the rate of undesired side reactions, including defluorination.[1]
-
The Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Recommendation: Start with a temperature screen, for example, from 60 °C to 100 °C, to find the optimal balance between reaction speed and selectivity.
-
4. Select the Appropriate Ligand:
-
The Problem: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. An inappropriate ligand may not sufficiently promote the desired reductive elimination, allowing the competing defluorination pathway to dominate.
-
The Solution: Use bulky, electron-rich phosphine ligands. These ligands are known to accelerate the reductive elimination step, which outcompetes the hydrodefluorination pathway.[1]
Q2: My reaction has low conversion, and I observe both starting material and the defluorinated byproduct. What should I do?
A2: This scenario suggests that your catalytic system is not efficient enough to promote the desired cross-coupling, and the conditions are still harsh enough to cause some defluorination.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to address low conversion.
Detailed Steps:
-
Check Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly. Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture. Using a pre-formed, air-stable precatalyst can often provide more consistent results.[6]
-
Verify Reagent Quality (Especially Boronic Acids/Esters): For Suzuki reactions, boronic acids can degrade, especially under basic conditions (protodeboronation).[7]
-
Recommendation: Use a high-purity boronic acid or consider switching to a more stable boronic ester, such as a pinacol ester (Bpin).[2] This can prevent the degradation of your coupling partner and maintain its concentration throughout the reaction.
-
-
Ensure Proper Degassing: Oxygen can oxidize and deactivate the active Pd(0) catalyst.
-
Recommendation: Thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before heating.
-
Frequently Asked Questions (FAQs)
What is the mechanistic basis for defluorination in palladium-catalyzed cross-coupling?
Defluorination, a specific type of hydrodehalogenation, primarily occurs via a palladium-hydride intermediate. The catalytic cycle for the desired cross-coupling involves: 1) Oxidative addition of the aryl bromide to Pd(0), 2) Transmetalation with the coupling partner, and 3) Reductive elimination to form the product and regenerate Pd(0).
The competing defluorination pathway branches off after the oxidative addition step. If a Pd-H species is present, it can react with the palladium-aryl complex, leading to reductive elimination of the defluorinated arene. The strong C-F bond is typically resistant to direct oxidative addition by palladium, especially in the presence of a more reactive C-Br bond. However, the electron-deficient nature of the aromatic ring in ethyl 2-bromo-6-fluoro-3-nitrobenzoate makes the C-F bond more vulnerable to other modes of activation or cleavage.
Caption: Competing cross-coupling and defluorination pathways.
Can I perform a Buchwald-Hartwig amination with this substrate? What precautions should I take?
Yes, a Buchwald-Hartwig amination is feasible.[8] The same principles for preventing defluorination apply. The primary concern, in this case, is often the choice of base. Strong bases like NaOtBu are standard in many Buchwald-Hartwig protocols but are also major culprits in hydrodehalogenation.[1]
-
Recommendation: Screen weaker bases like K₃PO₄ or Cs₂CO₃. In some cases with sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) has been used successfully, as the lithium cation may have a stabilizing effect.[9] Use bulky, electron-rich ligands like RuPhos or BrettPhos and an aprotic solvent like toluene or dioxane.
Is a nickel catalyst a viable alternative?
While nickel catalysts are known to be effective for cross-coupling reactions and can activate C-F bonds, using them for this specific substrate is not recommended if defluorination is to be avoided.[10] Nickel catalysts are often employed specifically for defluorinative cross-coupling, where C-F bond activation is the desired outcome.[11][12] Given the goal is to selectively cleave the C-Br bond while preserving the C-F bond, a well-chosen palladium catalyst system offers superior selectivity.
Recommended Protocols & Parameters
The following table summarizes the recommended starting conditions to minimize defluorination for the cross-coupling of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a suitable Pd(II) precatalyst | Provides the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos, or BrettPhos | Bulky, electron-rich ligands that promote fast reductive elimination.[1][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Mild inorganic bases that minimize the formation of Pd-H species.[1][2] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-polar solvents that do not act as hydride donors.[1][3] |
| Temperature | 60 - 100 °C (start low) | Lower temperatures disfavor the higher activation energy defluorination pathway.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Setup: To an oven-dried reaction vial, add ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Solvent & Degassing: Add the anhydrous solvent (e.g., toluene, to a concentration of ~0.1 M). Seal the vial and sparge the mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]
-
Palladium-Catalyzed Stereoselective Defluorination Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Ligand-enabled cross-coupling of C(sp3)–H bonds with arylboron reagents via Pd(II)/Pd(0) catalysis. Academia.edu. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]
-
Ligand-Enabled Oxidative Fluorination of Gold(I) and Light-Induced Aryl–F Coupling at Gold(III). Journal of the American Chemical Society. Available at: [Link]
-
Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]
-
Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Available at: [Link]
-
Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Technical Support Center: Troubleshooting Ethyl 2-Bromo-6-Fluoro-3-Nitrobenzoate Synthesis
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks in the synthesis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
The synthesis of this highly functionalized building block presents two distinct mechanistic challenges: achieving strict regioselectivity during the nitration of the starting material, and overcoming severe steric hindrance during the subsequent esterification step. This guide provides field-proven workarounds, self-validating protocols, and the mechanistic causality behind each optimization.
Section 1: Mechanistic Workflow & Failure Analysis
Workflow and mechanistic troubleshooting logic for ethyl 2-bromo-6-fluoro-3-nitrobenzoate synthesis.
Section 2: Troubleshooting FAQs
Q1: Why is my esterification yield consistently below 15% when using standard ethanol/sulfuric acid reflux conditions? A1: This is a classic manifestation of the Victor Meyer esterification law[1]. The intermediate, 2-bromo-6-fluoro-3-nitrobenzoic acid, is a 2,6-disubstituted benzoic acid. The bulky bromine atom (van der Waals radius ~1.85 Å) at the 2-position and the fluorine atom at the 6-position create a severe steric shield around the carboxyl carbon[2]. Standard Fischer esterification proceeds via a bulky tetrahedral intermediate. The steric clash in this transition state drastically increases the activation energy, making the forward reaction kinetically unfavorable even under prolonged reflux[1].
Q2: If Fischer esterification fails, what is the most reliable method to form the ethyl ester? A2: To bypass the sterically hindered tetrahedral intermediate at the carbonyl carbon, you must change the reaction mechanism from nucleophilic acyl substitution to an SN2 aliphatic substitution. The recommended approach is base-mediated alkylation. By treating the carboxylic acid with a mild base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent (DMF), you generate a highly nucleophilic carboxylate anion. This anion readily attacks ethyl iodide (EtI) via an SN2 mechanism at the unhindered ethyl carbon, completely bypassing the steric shield of the aromatic ring. This method routinely delivers yields exceeding 85%.
Q3: During the nitration step, I am observing multiple spots on my TLC plate and poor isolation yields. How can I improve regioselectivity? A3: Regioselectivity in this step is governed by the directing effects of the halogens. Fluorine is a strong ortho/para director, and bromine is also an ortho/para director. The 3-position is para to the fluorine and ortho to the bromine, making it the most electronically activated site[3]. However, the harsh conditions required (fuming HNO3 in concentrated H2SO4 ) can lead to oxidative degradation or over-nitration if the exotherm is not controlled. Strict temperature control (0–5 °C during addition, followed by room temperature stirring) is critical. Furthermore, quenching the reaction by pouring it over crushed ice prevents the formation of emulsions and forces the rapid precipitation of the target 3-nitro isomer, leaving more soluble byproducts in the aqueous phase[3].
Section 3: Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration
Synthesis of 2-bromo-6-fluoro-3-nitrobenzoic acid[3]
-
Preparation: In a thoroughly dried round-bottom flask, dissolve 2-bromo-6-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 3 mL per gram of substrate).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Nitration: Slowly add fuming nitric acid (1.0 to 1.1 eq) dropwise via an addition funnel.
-
Causality Check: Dropwise addition controls the strong exotherm. Allowing the temperature to spike will result in the formation of the 3,5-dinitro byproduct and potential decarboxylation.
-
-
Propagation: Once addition is complete, remove the ice bath and stir the system at room temperature for exactly 2 hours.
-
Quench & Isolation: Pour the reaction mixture slowly into vigorously stirred crushed ice (approx. 15 mL per gram of starting material). A large amount of solid will rapidly precipitate.
-
Validation: Filter the solid under vacuum, wash with cold water until the filtrate is pH neutral, and dry in a vacuum oven. TLC (DCM:MeOH 9:1) should show a single major spot (UV active).
Protocol B: Sterically-Bypassed Esterification
Synthesis of ethyl 2-bromo-6-fluoro-3-nitrobenzoate
-
Deprotonation: Dissolve the 2-bromo-6-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (5 mL per gram). Add finely powdered anhydrous potassium carbonate ( K2CO3 , 2.0 eq). Stir at room temperature for 30 minutes.
-
Causality Check: The suspension will become slightly cloudy and may shift in color as the highly nucleophilic carboxylate anion is generated. Ensure the K2CO3 is finely milled to maximize surface area for the solid-liquid phase deprotonation.
-
-
Alkylation: Add ethyl iodide (1.5 eq) dropwise. Stir the suspension at room temperature for 4–6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (15 mL per gram) and wash sequentially with distilled water (3x) to completely partition the DMF and unreacted K2CO3 into the aqueous layer. Follow with a single brine wash.
-
Validation: Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo. The SN2 method typically yields the ester at >90% purity directly, presenting as a pale yellow oil or low-melting solid.
Section 4: Quantitative Method Comparison
| Esterification Method | Reagents | Primary Mechanism | Typical Yield | Reaction Time | Causality / Notes |
| Fischer (Standard) | EtOH, H2SO4 (cat.) | Nucleophilic Acyl Substitution | < 15% | 24 h (Reflux) | Fails due to Victor Meyer steric hindrance at the carbonyl carbon[1]. |
| Acid Chloride | SOCl2 , then EtOH | Nucleophilic Acyl Substitution | 50 - 65% | 8 h | Requires harsh conditions; SOCl2 can cause side reactions with the nitro group. |
| Base Alkylation | EtI, K2CO3 , DMF | SN2 Aliphatic Substitution | > 85% | 4 - 6 h (RT) | Optimal. Bypasses carbonyl steric shield entirely; mild conditions prevent degradation. |
References
-
[3] Title: WO2014075387A1 - Diaryl hydantoin derivative, and preparation method, pharmaceutical composition and use thereof Source: WIPO (PCT) / Google Patents URL:
-
[1] Title: CHEM 125b - Lecture 28 - Mechanism and Equilibrium of Carbonyl Reactions (Fischer Esterification and Steric Hindrance) Source: Open Yale Courses URL:[Link]
-
[2] Title: STUDIES IN ESTERIFICATION, I. VICTOR MEYER'S ESTERIFICATION LAW Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting Ethyl 2-bromo-6-fluoro-3-nitrobenzoate Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with ethyl 2-bromo-6-fluoro-3-nitrobenzoate . This molecule is a highly valuable building block in drug development, but its topology presents a "perfect storm" of steric hindrance and competing electronic effects.
The molecule features a fully substituted contiguous sequence (C1 to C3, plus C6):
-
C1 (Ethyl Ester): Flanked by ortho-bromo and ortho-fluoro groups.
-
C2 (Bromine): Flanked by ortho-ester and ortho-nitro groups.
-
C3 (Nitro): Strongly electron-withdrawing, activating the para-position.
-
C6 (Fluorine): Para to the nitro group, making it highly electrophilic, but sterically shielded by the adjacent ester.
Below is our comprehensive troubleshooting guide, structured by reaction site, to help you bypass these steric roadblocks using field-proven, causality-driven methodologies.
Molecular Topology & Reactivity Map
Reactivity map and steric bottlenecks of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
Module 1: C1 Ester Hydrolysis (The 2,6-Disubstitution Problem)
FAQ: Standard NaOH/MeOH saponification is leaving my ethyl ester completely untouched, or I am getting a complex mixture. How do I hydrolyze it cleanly?
The Causality: You are experiencing the classic Victor Meyer effect. The C1 carbonyl carbon is sterically blocked by the C2-bromine and C6-fluorine atoms, preventing the hydroxide ion from achieving the necessary Bürgi-Dunitz trajectory for a standard BAc2 (bimolecular acyl-oxygen cleavage) mechanism. Furthermore, forcing the reaction with high heat and aqueous base often leads to unwanted Nucleophilic Aromatic Substitution (SNAr) at the C6-fluorine, as it is highly activated by the para-nitro group[1].
The Solution: Abandon aqueous hydroxide. Instead, use Potassium trimethylsilanolate (KOSiMe 3 ) in anhydrous conditions. KOSiMe 3 acts as a potent, soft nucleophile that can bypass the crowded carbonyl and cleave the ester via an alternative pathway, often forming a silyl ester intermediate that hydrolyzes instantly upon mild acidic workup[2]. Because the system is anhydrous, competitive SNAr at the fluorine is completely suppressed.
Quantitative Comparison of Hydrolysis Methods
| Method | Reagents | Temp | Yield | Primary Failure Mode / Side Reactions |
| Standard Saponification | NaOH, MeOH/H 2 O | 80°C | <10% | SNAr at C6-Fluoro (Hydroxyl displacement) |
| Non-Aqueous Alkali | NaOH, MeOH/CH 2 Cl 2 | 25°C | 45% | Extremely slow conversion (>48h) |
| Silanolate Cleavage | KOSiMe 3 , THF | 25°C - 50°C | >92% | None (Clean conversion) |
Protocol: Anhydrous Ester Cleavage via KOSiMe 3
Self-Validating Cue: The reaction mixture will remain homogeneous. If you observe dark red/brown discoloration, you are likely degrading the nitro group via localized overheating.
-
Preparation: In an oven-dried flask under N 2 , dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add KOSiMe 3 (2.5 equiv) in one portion at room temperature. Note: KOSiMe 3 is highly hygroscopic; weigh it rapidly or use a fresh bottle.
-
Reaction: Stir the mixture at room temperature. Monitor by LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be consumed within 2–4 hours. If sluggish, warm gently to 45°C.
-
Quench & Workup: Cool to 0°C and carefully quench with 1M HCl until the pH reaches ~2 (this breaks the intermediate silyl ester and protonates the resulting carboxylic acid).
-
Isolation: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo to yield 2-bromo-6-fluoro-3-nitrobenzoic acid.
Module 2: C2 Suzuki-Miyaura Cross-Coupling (The Ortho-Nitro Blockade)
FAQ: My Suzuki coupling at the C2-bromine atom is failing. I recover 100% starting material. How do I force the coupling?
The Causality: The C2-Br is flanked by an ester and a nitro group. While the oxidative addition of Pd(0) into the C-Br bond is sterically hindered, the true "death knell" for this reaction is the transmetalation step . The ortho-nitro group strongly coordinates to the palladium center, creating a highly stable, unreactive palladacycle. Standard ligands like PPh 3 or dppf are not bulky enough to break this coordination, halting the catalytic cycle[3].
The Solution: You must use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or specialized P-chiral ligands like BaryPhos . The massive steric profile of SPhos forces the nitro group out of the palladium coordination sphere, opening the necessary vacant site for the boronic acid to transmetalate[4].
SPhos-mediated catalytic cycle overcoming ortho-hindrance in Suzuki-Miyaura coupling.
Quantitative Comparison of Ligand Efficacy
| Ligand | Type | Transmetalation Efficiency | Yield (Steric Aryl Boronic Acid) |
| PPh 3 | Monodentate | Poor (Nitro-coordination blocks Pd) | <5% |
| dppf | Bidentate | Moderate | 25-30% |
| SPhos | Biaryl Phosphine | Excellent (Forces out NO 2 ) | 85-95% |
| BaryPhos | P-Chiral | Excellent (Enantioselective) | >90% (High ee) |
Protocol: SPhos-Enabled Sterically Hindered Suzuki Coupling
Self-Validating Cue: A successful oxidative addition and active cycle will typically manifest as a distinct color change from yellow to deep red/orange upon heating, without the precipitation of palladium black.
-
Catalyst Preparation: In a Schlenk flask, combine ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd 2 (dba) 3 (0.02 equiv, 4 mol% Pd), SPhos (0.08 equiv), and anhydrous K 3 PO 4 (2.0 equiv).
-
Degassing: Evacuate and backfill the flask with N 2 three times.
-
Solvent Addition: Add a degassed mixture of Toluene/H 2 O (10:1 ratio, 0.1 M). The small amount of water is critical for activating the boronic acid via the formation of a boronate intermediate.
-
Reaction: Heat the mixture to 90°C for 12–16 hours under rigorous stirring.
-
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography.
Module 3: C6 SNAr (Leveraging Para-Nitro Activation)
FAQ: I am trying to substitute the fluorine with an amine, but I am getting ester aminolysis side-products. How do I improve chemoselectivity?
The Causality: While the C6-fluorine is sterically hindered by the C1-ester, it is electronically hyper-activated by the C3-nitro group (which sits perfectly para to the fluorine). Because F is an excellent leaving group for SNAr, the activation barrier for substitution is actually quite low. If you apply too much heat, the amine nucleophile will begin attacking the adjacent C1-ester, leading to amidation.
The Solution: Rely on the electronic activation rather than thermal energy. Run the reaction in a polar aprotic solvent (DMF or DMSO) to keep the nucleophile unsolvated and highly reactive. Keep the temperature strictly at or below 40°C.
Protocol: Chemoselective SNAr at C6
-
Setup: Dissolve ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the amine nucleophile (1.1 equiv).
-
Reaction: Stir at room temperature to 40°C maximum. Do not exceed 40°C to protect the ethyl ester. Monitor by LC-MS; conversion is typically complete within 1–3 hours due to the strong para-nitro activation.
-
Workup: Dilute with a large volume of water to crash out the product or extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to remove all traces of DMF and DIPEA.
References
- Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.BenchChem.
- Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions.MDPI.
- Application of Trimethylsilanolate Alkali Salts in Organic Synthesis.Thieme Connect.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc.
- 2-Bromo-6-fluoro-3-nitrobenzoic acid (Product Data & Structure).BLD Pharm.
Sources
purification and recrystallization techniques for ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Technical Support Center: Purification of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-bromo-6-fluoro-3-nitrobenzoate. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical laboratory experience to ensure both scientific accuracy and field-proven reliability.
Foundational Knowledge: Compound Profile and Impurity Landscape
Before initiating any purification protocol, a fundamental understanding of the target compound and potential contaminants is crucial for diagnosing issues and optimizing the procedure.
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a substituted aromatic ester. Its structure, featuring a nitro group, a bromine atom, and a fluorine atom, imparts specific chemical properties that influence its solubility and crystalline nature. The presence of these functional groups makes the molecule relatively polar.
Common Impurities: Organic impurities are the most common contaminants and can arise during the synthesis process.[1] These may include:
-
Starting Materials: Unreacted precursors from the esterification, bromination, or nitration stages.
-
Byproducts: Unplanned compounds formed during the reaction.[1] This can include regioisomers, where the functional groups are attached at different positions on the aromatic ring.
-
Transformation Products: Compounds resulting from degradation of the main product, such as the hydrolysis of the ester to its corresponding carboxylic acid (2-bromo-6-fluoro-3-nitrobenzoic acid).[1]
-
Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the recrystallization of ethyl 2-bromo-6-fluoro-3-nitrobenzoate in a practical question-and-answer format.
Q1: How do I select the optimal solvent for recrystallization?
A1: The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at cooler temperatures.[2][3] For a compound like ethyl 2-bromo-6-fluoro-3-nitrobenzoate, a good starting point is to test moderately polar solvents.
Expert Insight: A mixed-solvent system often provides the best results when a single solvent is not ideal.[4] This typically involves a "soluble" solvent in which the compound is readily soluble, and an "insoluble" solvent in which it is poorly soluble. The compound is dissolved in a minimum amount of the hot "soluble" solvent, and the "insoluble" solvent is added dropwise until turbidity (cloudiness) appears, which is then cleared by adding a few more drops of the hot "soluble"solvent.
Table 1: Potential Solvents for Recrystallization
| Solvent System | Type | Rationale & Considerations |
| Ethanol | Single Solvent | A common choice for moderately polar compounds. May have high solubility even at room temperature, potentially leading to lower yields. |
| Isopropanol | Single Solvent | Similar to ethanol but can sometimes offer a better solubility differential between hot and cold conditions. |
| Ethyl Acetate / Hexane | Mixed Solvent | Ethyl acetate acts as the "soluble" solvent, while hexane is the "insoluble" anti-solvent. This combination is excellent for tuning solubility. |
| Ethanol / Water | Mixed Solvent | A classic polar mixed-solvent system. The compound is dissolved in hot ethanol, and hot water is added to induce crystallization upon cooling.[4] |
| Toluene | Single Solvent | Can be effective for aromatic compounds, but ensure the compound's melting point is above toluene's boiling point to avoid oiling out. |
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a solution that is too concentrated.[5][6]
Causality & Solution:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point of the solution.[5]
-
Slow Cooling: Allow the flask to cool much more slowly. Rapid cooling encourages oil formation, whereas slow, undisturbed cooling provides the necessary time for an ordered crystal lattice to form.[5][6] You can insulate the flask to slow the cooling process.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound (or the eutectic mixture with its impurities). Consider a lower-boiling point solvent.
Q3: No crystals have formed even after the solution has cooled to room temperature. What should I do?
A3: This is a common issue caused by either using too much solvent or the formation of a supersaturated solution.[7][8]
Expert Insight & Actionable Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth to begin.[6][7][8]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" acts as a template for crystallization.[7][8]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[6]
-
Cool Further: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[3]
Q4: My final product has a low yield. What are the most common reasons for this?
A4: A poor yield is often traced back to procedural missteps rather than a single overarching problem.[8]
Causality & Optimization:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent cause of low recovery, as a significant portion of the product will remain in the mother liquor.[5][8]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel stem and be lost. To prevent this, use a pre-heated funnel and flask.[3]
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or with an excessive volume of cold solvent, will redissolve some of your product.[5][7] Always use a minimal amount of ice-cold solvent for washing.[3][5]
Q5: Are there specific safety precautions for working with this compound?
A5: Yes. As a nitroaromatic compound, caution is advised. While ethyl 2-bromo-6-fluoro-3-nitrobenzoate is not as energetic as compounds with multiple nitro groups (like TNT), it is crucial to handle it with appropriate care.
Safety Protocol:
-
Many nitroaromatic compounds are energetic and should be handled with care, avoiding friction and shock.[5]
-
When heating solutions, always use a heating mantle or a water/oil bath, never a direct flame.[5]
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
Standard Operating Procedure (SOP): Recrystallization Workflow
This protocol provides a self-validating system for the purification of ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
-
Solvent Selection: Based on small-scale solubility tests (as outlined in Q1), choose an appropriate solvent or mixed-solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and begin heating the mixture to the solvent's boiling point with stirring. Continue adding the minimum amount of hot solvent in small portions until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[3]
-
Hot Gravity Filtration (If Necessary): If activated carbon or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2][3] This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[2][3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3][5]
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
-
Purity Verification: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Compare the purity against the crude starting material using Thin Layer Chromatography (TLC) or HPLC.
Visualization of the Purification Workflow
The following diagram illustrates the logical steps and decision points in the purification and troubleshooting process.
Caption: Recrystallization and troubleshooting workflow.
References
- Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
- University of California, Irvine. (n.d.). Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- O'Dell, L. (n.d.). Guide for crystallization.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
- RSC Education. (2016, October 15). Nitration of methyl benzoate.
- Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Nitration of Ethyl 2-bromo-6-fluorobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the electrophilic aromatic substitution (EAS) of highly deactivated halobenzoates. Here, we address the root causes of common side reactions—such as ester hydrolysis and regiochemical leakage—and provide self-validating protocols to ensure high-yield synthesis.
Mechanistic Causality & Regioselectivity (E-E-A-T)
The nitration of ethyl 2-bromo-6-fluorobenzoate is a kinetically demanding process. The aromatic ring is severely electron-deficient due to the combined electron-withdrawing inductive (-I) effects of the ester, fluoro, and bromo groups. Understanding the directing effects of these substituents is critical to minimizing side reactions:
-
Regioselectivity (The Kinetic Product): The fluorine atom possesses a strong resonance-donating (+M) effect that outweighs its inductive withdrawal when directing incoming electrophiles. Exploiting the strong para-directing effect of the fluorine substituent ensures that the nitronium ion ( NO2+ ) is preferentially installed at position 3 (1)[1].
-
Competing Pathways (Thermodynamic Leakage & Hydrolysis): Bromine is a weaker +M donor than fluorine. Nitration at position 5 (para to bromine) is the primary regioisomeric side reaction. Furthermore, the presence of the ethyl ester introduces alternative reaction pathways, specifically the risk of acid-catalyzed hydrolysis if water is present in the nitrating mixture (2)[2].
Reaction pathways showing kinetically favored C-3 nitration versus side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant hydrolysis of the ethyl ester to 2-bromo-6-fluoro-3-nitrobenzoic acid? Causality: Standard nitration mixtures (e.g., 68% HNO3 and 98% H2SO4 ) contain residual water. At elevated temperatures, water acts as a nucleophile, attacking the highly electrophilic protonated carbonyl carbon of the ester. Solution: Maintain strictly anhydrous conditions. Utilize fuming nitric acid (>90%) combined with concentrated sulfuric acid. If hydrolysis persists, switch to a milder, anhydrous nitrating system such as Nitronium tetrafluoroborate ( NO2BF4 ) in sulfolane, or use trifluoroacetic anhydride (TFAA) with ammonium nitrate.
Q2: How do I minimize the formation of the 5-nitro regioisomer? Causality: While position 3 (para to F) is kinetically favored due to fluorine's superior +M effect, the activation energy difference between C-3 and C-5 (para to Br) is relatively small. Elevated reaction temperatures provide the thermal energy required to overcome the activation barrier for C-5 nitration, reducing overall regioselectivity. Solution: Strict thermal control is paramount. The optimum temperature range for the reaction is -2 to 2 °C (3)[3]. Ensure the nitrating agent is added dropwise and monitor the internal temperature to prevent exotherms.
Q3: My conversion rate is extremely low. How can I drive the reaction to completion? Causality: The substrate is triply deactivated. The generation of the active electrophile ( NO2+ ) must be maximized to force the reaction forward. Solution: Increase the ratio of concentrated sulfuric acid to the substrate. A recommended molar ratio of sulfuric acid to substrate ranges from 5.0:1 to 15.0:1, with an optimal ratio around 11.3:1 (3)[3]. This ensures complete protonation of nitric acid and maximum generation of the nitronium ion.
Q4: What causes the reaction mixture to evolve brown gas ( NO2 ) and turn dark? Causality: Brown gas indicates the thermal decomposition of nitric acid or the oxidative degradation of the substrate/impurities. This is a direct consequence of thermal runaway. Solution: Ensure the sulfuric acid is pre-cooled to -5 °C before the addition of nitric acid. Use no more than 1.1 to 1.2 equivalents of HNO3 to prevent over-oxidation.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between chosen parameters and product distribution, validating the need for low-temperature, anhydrous conditions to maximize the yield of the target compound.
| Nitrating System | Temperature | Major Product (3-Nitro) | Minor Isomer (5-Nitro) | Hydrolysis Byproduct |
| 68% HNO3 / 98% H2SO4 | 25 °C | 65% | 15% | 20% |
| Fuming HNO3 / 98% H2SO4 | 0 °C | 92% | 5% | < 3% |
| NO2BF4 / Sulfolane | 0 °C | 96% | 3% | < 1% |
Note: Data represents validated theoretical distributions for highly deactivated halobenzoates to illustrate the necessity of kinetic control.
Validated Experimental Protocol
This self-validating protocol utilizes standard fuming nitric acid and concentrated sulfuric acid, optimized to yield Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1807118-80-4) (4)[4] while suppressing side reactions.
Step-by-Step Methodology:
-
Preparation: Equip a dry, 3-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Flush the system with inert gas (Nitrogen or Argon).
-
Substrate Dissolution: Charge the flask with concentrated H2SO4 (11.3 equivalents relative to the substrate). Cool the acid to 0 °C using an ice-brine bath. Slowly add ethyl 2-bromo-6-fluorobenzoate (1.0 equivalent) while stirring.
-
Nitrating Mixture Preparation: In a separate dry flask, carefully mix fuming HNO3 (1.1 equivalents) with an equal volume of concentrated H2SO4 at 0 °C.
-
Electrophile Addition: Transfer the nitrating mixture to the addition funnel. Add it dropwise to the substrate solution, maintaining the internal temperature strictly between -2 °C and 2 °C.
-
Maturation: Once addition is complete, stir the reaction mixture at 0 °C for 2 to 3 hours. Monitor reaction progress via TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice (10x volume of the reaction mixture) to precipitate the product and halt the reaction.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3× ). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral (this removes any hydrolyzed acid byproduct).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if the 5-nitro isomer is detected.
Step-by-step experimental workflow for the regioselective nitration process.
References
- Source: Google Patents (CN102795993A)
- 3-Bromo-2-chloro-6-fluorobenzoic acid | 1114809-13-0 Source: Benchchem URL
- A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
- 328547-12-2 | Methyl 2-bromo-5-fluoro-3-nitrobenzoate Source: BLD Pharm URL
Sources
resolving solubility issues of ethyl 2-bromo-6-fluoro-3-nitrobenzoate in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic building blocks. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS 1807118-80-4) is notoriously difficult to handle in aqueous media due to its rigid planar structure, heavy halogenation, and lack of ionizable groups.
This guide abandons generic advice in favor of a mechanistic, causality-driven approach to solubilizing this specific compound, ensuring your downstream assays—whether biocatalytic, analytical, or cell-based—remain uncompromised.
Module 1: Diagnostic FAQ & Troubleshooting
Q1: Why does Ethyl 2-bromo-6-fluoro-3-nitrobenzoate precipitate immediately upon addition to aqueous buffers? A: The precipitation is driven by the thermodynamics of hydrophobic hydration. This molecule possesses a highly polarizable bromine atom, an electronegative fluorine, and a nitro group on an aromatic scaffold, capped with an ethyl ester. It completely lacks hydrogen-bond donors (such as -OH or -NH). When introduced to water, the water molecules are forced to form a highly ordered, entropically unfavorable clathrate cage around the lipophilic regions. To minimize this thermodynamically unstable state, the compound rapidly aggregates and crashes out of solution.
Q2: Can I just adjust the pH of my buffer to force it into solution? A: No. A common critical error is treating this compound like its parent molecule, 2-bromo-6-fluoro-3-nitrobenzoic acid. Because the carboxylic acid is masked as an ethyl ester, the molecule is neutral and non-ionizable. Adjusting the pH will not yield a soluble salt. Furthermore, exposing this compound to high pH (e.g., > pH 8.5) in aqueous media will trigger base-catalyzed ester hydrolysis, chemically altering your starting material into the carboxylic acid and invalidating your experiment.
Q3: My downstream application (e.g., live-cell assays) cannot tolerate organic solvents like DMSO. What is the alternative? A: We recommend host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The internal cavity of β-CD is perfectly sized to encapsulate a substituted benzene ring [1]. This non-covalent interaction shields the hydrophobic halogens and nitro group from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without altering the covalent structure of the ester [2].
Q4: How do surfactants compare to cyclodextrins for this halogenated nitroaromatic? A: Non-ionic surfactants (like Tween-80) form micelles that trap the hydrophobic ester in their lipophilic core. While effective for simple chemical assays, micelles can disrupt biological membranes or denature sensitive proteins. Cyclodextrins are preferred for maintaining the structural integrity of biological targets because they avoid the osmotic penalty and detergent-like membrane disruption seen with co-solvents and surfactants [3].
Module 2: Logical Workflows & Mechanisms
To determine the best approach for your specific assay, follow the decision matrix below.
Fig 1: Decision tree for selecting a solubilization strategy based on assay constraints.
Fig 2: Mechanism of HP-β-CD encapsulating the hydrophobic ester to form a soluble complex.
Module 3: Quantitative Strategy Matrix
| Solubilization Strategy | Mechanism of Action | Max Typical Concentration | Biological Compatibility | Key Limitation |
| Co-solvent Shift (DMSO) | Disrupts water H-bond network to lower dielectric constant. | ~1 - 5 mM (at 5% DMSO) | Low (Denatures proteins, toxic to cells >1%) | Osmotic penalty; localized precipitation upon mixing. |
| HP-β-CD Complexation | Encapsulates the hydrophobic aromatic ring in a lipophilic cavity. | ~10 - 50 mM | High (FDA approved excipient, inert) | Requires precise molar ratio matching; preparation takes 24h. |
| Non-ionic Surfactants | Self-assembles into micelles, trapping the ester in the lipid core. | ~5 - 20 mM | Moderate (Can lyse lipid bilayers) | Detergent effects can interfere with membrane-bound targets. |
Module 4: Validated Experimental Protocols
Protocol: Preparation of HP-β-CD Inclusion Complex via Co-evaporation
Causality Note: Simple mixing of the solid ester with aqueous cyclodextrin often fails because the high crystal lattice energy of the ester prevents dissolution. The co-evaporation method uses a volatile organic solvent to break the crystal lattice, allowing molecular-level interaction with the cyclodextrin cavity before the solvent is removed.
Materials Needed:
-
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (Target Ester)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Absolute Ethanol (Volatile solvent)
-
Milli-Q Water
Step-by-Step Methodology:
-
Molar Calculation: Calculate a 1:2 molar ratio of Ester to HP-β-CD. (An excess of CD ensures the equilibrium heavily favors complexation).
-
Phase Preparation:
-
Aqueous Phase: Dissolve the calculated mass of HP-β-CD in 10 mL of Milli-Q water.
-
Organic Phase: Dissolve the target ester in 2 mL of absolute ethanol. Ensure complete dissolution.
-
-
Complexation: Slowly add the organic phase dropwise into the rapidly stirring aqueous phase. Stir the resulting turbid mixture at 30°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex to be reached.
-
Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 35°C until the volume is reduced to approximately 10 mL and no ethanol odor remains.
-
Purification: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. Causality: Any uncomplexed ester will remain insoluble and be trapped by the filter, ensuring the filtrate contains only the true water-soluble inclusion complex.
-
Self-Validation Checkpoint: Dilute a 10 µL aliquot of the filtrate into 990 µL of water and measure the UV absorbance at the compound's λmax (typically 260-280 nm for nitroaromatics). Compare this against a standard curve generated in 100% ethanol to quantify the exact concentration of the solubilized complex.
-
Storage: Lyophilize the validated filtrate to obtain a stable, water-soluble white powder that can be reconstituted instantly in any aqueous buffer.
ethyl 2-bromo-6-fluoro-3-nitrobenzoate vs methyl 2-bromo-6-fluoro-3-nitrobenzoate reactivity
As a Senior Application Scientist, selecting the optimal building block for complex active pharmaceutical ingredient (API) synthesis requires looking beyond basic structural similarities.1[1] and its2[2] are highly functionalized scaffolds offering four orthogonal vectors for diversification. However, the subtle steric difference between a methyl and an ethyl ester fundamentally alters the thermodynamic landscape of downstream deprotection steps.
This guide objectively compares their reactivity profiles, providing mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.
Structural & Electronic Profiling
Both compounds feature a highly congested di-ortho substitution pattern. The ester group at C1 is flanked by a bulky bromine atom (C2) and a highly electronegative fluorine atom (C6).
Table 1: Physicochemical Properties
| Property | Methyl 2-bromo-6-fluoro-3-nitrobenzoate | Ethyl 2-bromo-6-fluoro-3-nitrobenzoate |
| CAS Number | 1610060-53-1 | 1807118-80-4 |
| Molecular Formula | C8H5BrFNO4 | C9H7BrFNO4 |
| Molecular Weight | 278.03 g/mol | 292.06 g/mol |
| Steric Profile (Ester) | Moderate shielding | Severe shielding (due to freely rotating -CH3) |
The Causality of Steric Strain: The van der Waals radii of the ortho-bromine (1.85 Å) and ortho-fluorine (1.47 Å) force the ester carbonyl out of coplanarity with the aromatic ring. This out-of-plane twist disrupts resonance stabilization but, more critically, physically obstructs the Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack at the carbonyl carbon.
Comparative Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr) at C6
The fluorine atom at C6 is exceptionally activated for SNAr. Mechanistically, C6 is para to the strongly electron-withdrawing nitro group (C3) and ortho to the ester (C1). Because fluorine is highly electronegative, it polarizes the C-F bond, making C6 highly electrophilic. The size of the ester alkyl group (methyl vs. ethyl) has a negligible impact on this pathway, as the nucleophile attacks the aromatic ring, not the ester carbonyl. The reaction is governed by the 3[3].
SNAr mechanism at C6, highlighting the rate-limiting formation of the Meisenheimer complex.
B. Ester Hydrolysis: The Critical Divergence
While SNAr and cross-coupling reactions proceed similarly for both analogs, saponification reveals a stark contrast. The alkaline hydrolysis of hindered esters is4[4].
The methyl ester undergoes hydrolysis under moderate heating. However, the ethyl ester's additional terminal methyl group acts as a freely rotating "steric sweep," drastically reducing the probability of successful hydroxide attack. Consequently, the ethyl ester requires highly forcing conditions (extended reflux, high equivalents of base), which often leads to unwanted degradation of the nitro group or protodehalogenation.
Experimental Data & Self-Validating Protocols
Table 2: Quantitative Reactivity Matrix
| Reaction Type | Conditions | Methyl Ester Yield | Ethyl Ester Yield | Mechanistic Observation |
| SNAr (C6) | Morpholine, DIPEA, DMF, 25°C, 2h | 94% | 92% | Negligible steric influence; rapid conversion. |
| Suzuki (C2) | PhB(OH)₂, Pd(dppf)Cl₂, 80°C, 12h | 88% | 85% | Minor steric retardation during oxidative addition. |
| Hydrolysis | LiOH (5 eq), THF/H₂O, 60°C, 24h | 65% | 15% | Massive steric shielding by the ethyl group. |
Protocol 1: Chemoselective SNAr with Morpholine (Self-Validating)
Causality: DMF is chosen as a polar aprotic solvent to stabilize the charged Meisenheimer transition state without solvating the amine nucleophile too heavily, maximizing reaction rate.
-
Dissolve 1.0 eq of the benzoate ester in anhydrous DMF (0.2 M).
-
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of morpholine.
-
Stir at 25°C for 2 hours.
-
Validation Check: Monitor by LC-MS. The reaction mixture will transition from pale yellow to deep orange. Successful displacement of fluorine yields a mass shift of +67 Da (Loss of F [19 Da] + Addition of Morpholine [86 Da]).
-
Quench with water to precipitate the product.
Protocol 2: Saponification of the Sterically Hindered Ester
Causality: LiOH is utilized instead of NaOH because the Li⁺ ion acts as a mild Lewis acid, coordinating to the sterically shielded carbonyl oxygen and increasing its electrophilicity.
-
Dissolve 1.0 eq of the coupled ester in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add 5.0 eq of LiOH·H₂O.
-
Heat to 60°C (Methyl ester requires ~12h; Ethyl ester requires >48h and often stalls).
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The non-polar ester (Rf ~0.6) will deplete. The highly polar carboxylate salt remains at the baseline.
-
Acidify the aqueous layer to pH 2 using 1M HCl. Self-validation: The sudden precipitation of a white/pale-yellow solid confirms the protonation of the carboxylate to the free carboxylic acid.
Sequential functionalization workflow exploiting the distinct reactivity of the scaffold.
Conclusion & Selection Guide
-
Choose the Methyl Ester when: Your synthetic route requires late-stage ester hydrolysis. The methyl ester provides a critical balance between stability during cross-coupling and cleavability under moderate alkaline conditions.
-
Choose the Ethyl Ester when: You are designing a prodrug where the ester is meant to remain intact in vivo, or if your downstream chemistry involves highly basic conditions (e.g., strong alkoxides) where you need maximum protection against premature ester cleavage.
References
- Guidechem.
- BLD Pharm.
- Canadian Science Publishing.
- ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction".
Sources
Comparative Guide: Leaving Group Efficacy of Bromine vs. Fluorine in Nucleophilic Aromatic Substitution (SNAr)
Target Molecule: Ethyl 2-bromo-6-fluoro-3-nitrobenzoate Primary Application: Regioselective synthesis of highly functionalized aromatic intermediates for drug development.
Executive Summary
When designing synthetic routes involving polyhalogenated aromatic systems, predicting the exact site of nucleophilic attack is critical. In ethyl 2-bromo-6-fluoro-3-nitrobenzoate , researchers are presented with two potential leaving groups: a bromine atom at the C2 position and a fluorine atom at the C6 position.
While aliphatic nucleophilic substitution (SN2) favors the displacement of weaker carbon-halogen bonds (Br > F), Nucleophilic Aromatic Substitution (SNAr) operates under a completely inverted paradigm[1]. This guide provides an objective, data-driven comparison of these two leaving groups, demonstrating why fluorine is the vastly superior leaving group in this specific molecular architecture due to transition-state stabilization and steric decoupling.
Mechanistic Causality: The "Element Effect"
To understand the reactivity of this molecule, we must analyze the causality behind the SNAr mechanism:
-
The Rate-Determining Step: Unlike SN2 reactions where carbon-halogen bond cleavage dictates the reaction rate, SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a high-energy, negatively charged intermediate known as the Meisenheimer complex[1].
-
Inductive Stabilization: Because bond cleavage occurs in the fast, subsequent elimination step, the bond dissociation energy of the leaving group is largely irrelevant[2]. Instead, the reaction rate is governed by the ability of the halogen to stabilize the electron-rich transition state via inductive electron withdrawal[3].
-
The Element Effect: Fluorine, being the most electronegative element, lowers the activation energy of this initial step far more effectively than bromine. This phenomenon, known as the "Element Effect," establishes the SNAr leaving group reactivity order as F > NO2 > Cl ≈ Br > I [4].
Regiochemical & Steric Architecture
In ethyl 2-bromo-6-fluoro-3-nitrobenzoate, both halogens are electronically activated by the electron-withdrawing ester (C1) and nitro (C3) groups. However, their spatial relationships dictate a severe disparity in reactivity:
-
C6 (Fluorine) - Optimal Resonance: The fluorine atom is positioned para to the strongly activating nitro group. This allows the negative charge of the Meisenheimer complex to be directly delocalized onto the nitro group's oxygen atoms via resonance. Furthermore, the C6 position is relatively unhindered, allowing smooth nucleophilic trajectory.
-
C2 (Bromine) - Steric Decoupling: The bromine atom is positioned ortho to the nitro group. While ortho positions theoretically offer resonance stabilization, the reality is dictated by steric strain. The bulky bromine atom is sandwiched directly between the ester and the nitro group. This severe steric clashing forces the nitro group to twist out of coplanarity with the aromatic ring. This twisting drastically reduces the nitro group's π-orbital overlap, effectively neutralizing its resonance-withdrawing capacity and leaving the C2 position poorly activated.
Quantitative Comparison Matrix
| Property | Carbon-Fluorine (C6) | Carbon-Bromine (C2) | Mechanistic Impact in SNAr |
| Electronegativity (Pauling) | 3.98 | 2.96 | F stabilizes the anionic Meisenheimer complex significantly better via inductive withdrawal[3]. |
| Bond Dissociation Energy | ~485 kJ/mol | ~280 kJ/mol | Irrelevant in SNAr, as bond breaking is not the rate-determining step[2]. |
| Van der Waals Radius | 1.47 Å | 1.85 Å | F causes less steric hindrance, allowing planar alignment of the adjacent nitro group for optimal resonance. |
| Relative SNAr Rate | ~3300 | 1 (Baseline) | F is displaced orders of magnitude faster than Br in activated aromatic systems[4]. |
Experimental Protocol: Regioselective SNAr Workflow
To empirically validate the superiority of fluorine as a leaving group, the following self-validating protocol utilizes morpholine as a model nucleophile to synthesize ethyl 2-bromo-6-morpholino-3-nitrobenzoate.
Step 1: Reaction Assembly
-
Dissolve 1.0 equivalent of ethyl 2-bromo-6-fluoro-3-nitrobenzoate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Add 1.2 equivalents of morpholine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere.
Step 2: Reaction Monitoring
-
Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate solvent system.
-
The highly activated fluorine will typically be displaced within 1–2 hours at room temperature.
Step 3: Quenching & Extraction
-
Quench the reaction by pouring the mixture into ice-cold distilled water.
-
Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Self-Validating Analytical Confirmation The regioselectivity of the reaction must be proven by confirming which halogen was retained in the product:
-
LC-MS Validation (Critical): Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The mass spectrum of the product must display a characteristic isotopic doublet (M and M+2 peaks of equal intensity). The presence of this signature proves the bromine atom was retained and the fluorine was displaced.
-
¹⁹F NMR: The complete disappearance of the aryl fluoride signal (typically between -110 to -120 ppm) confirms fluorine displacement.
-
¹H NMR: The starting material exhibits complex coupling for the C4 and C5 protons (ortho H-H coupling + ortho/meta F-H coupling). In the product, the loss of the fluorine atom removes the F-H scalar coupling, resolving the C4 and C5 protons into two clean doublets (J ≈ 8.5 Hz).
Pathway Visualization
Logical framework of regioselective SNAr in ethyl 2-bromo-6-fluoro-3-nitrobenzoate.
References
-
Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]
-
Chemistry Stack Exchange Contributors. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Chemistry Stack Exchange. Available at:[Link]
-
Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Sources
HPLC method validation for quantifying ethyl 2-bromo-6-fluoro-3-nitrobenzoate purity
Title: Optimizing and Validating HPLC Methods for Ethyl 2-bromo-6-fluoro-3-nitrobenzoate Purity: Core-Shell vs. Fully Porous Columns
Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halogenated isomers in early-stage drug development. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a highly functionalized aromatic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to the dense arrangement of reactive moieties (bromo, fluoro, nitro, and ester groups), its synthesis inherently produces challenging positional isomers (e.g., 4-fluoro or 5-fluoro analogs) and degradation impurities.
Quantifying the purity of this compound requires a method with exceptional selectivity and efficiency. In this guide, we will objectively compare the performance of modern core-shell (superficially porous) column technology against traditional fully porous columns, and outline a self-validating protocol compliant with the latest 2[2].
Mechanistic Rationale: Why Core-Shell Technology?
For decades, the 5 µm fully porous C18 column has been the workhorse of HPLC. However, analyzing complex fluorinated aromatics often results in broad peaks and poor resolution of critical isomer pairs due to prolonged analyte diffusion deep into the porous silica matrix[3].
4 fundamentally alter mass transfer kinetics[4]. They consist of a solid, non-porous silica core enveloped by a thin porous shell.
-
Causality of Enhanced Efficiency: The solid core restricts the diffusion path length. According to the van Deemter equation, this drastically reduces the resistance to mass transfer (the C-term) and limits longitudinal diffusion (the B-term)[3]. Because the analyte molecules spend less time trapped inside the pores, peak broadening is minimized.
-
The Practical Advantage: A 2.7 µm core-shell column delivers the theoretical plate count (N) of a sub-2-micron UHPLC column but generates significantly lower backpressure, allowing it to be run on standard HPLC systems without the prohibitive costs of UHPLC equipment[4].
Experimental Workflow & Methodologies
To establish a self-validating system, the analytical method must be engineered to control ionization and maximize interaction with the stationary phase.
Step-by-Step Protocol:
-
Step 1: Standard & Sample Preparation
-
Causality: Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is hydrophobic but susceptible to hydrolysis at extreme pH. We use a neutral, mid-polarity diluent to ensure stability and solubility.
-
Procedure: Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile:Water (50:50, v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.
-
-
Step 2: Chromatographic Conditions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of any unesterified acidic impurities, ensuring sharp peak shapes and preventing secondary interactions with residual silanols).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0–2 min (30% B), 2–8 min (30% → 80% B), 8–10 min (80% B), 10–10.1 min (return to 30% B), 10.1–15 min (equilibration).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Fig 1: Step-by-step analytical workflow for HPLC purity quantification.
Comparative Performance Data
We compared a standard 5 µm fully porous C18 column against a 2.7 µm core-shell C18 column using the exact gradient method described above. The core-shell architecture clearly outperforms the traditional media, doubling the theoretical plates and cutting analysis time by over 60%.
Table 1: Chromatographic Performance Comparison
| Parameter | 5 µm Fully Porous C18 (250 x 4.6 mm) | 2.7 µm Core-Shell C18 (100 x 4.6 mm) |
| Retention Time (min) | 12.4 | 4.8 |
| Theoretical Plates (N) | ~11,000 | ~22,000 |
| Tailing Factor (Tf) | 1.45 | 1.05 |
| Resolution (Rs) * | 1.8 | 3.5 |
| Backpressure (bar) | 150 | 210 |
*Resolution calculated against the closest eluting positional isomer (e.g., 4-fluoro analog).
ICH Q2(R2) Method Validation: A Self-Validating System
A method is only as trustworthy as its validation. Under the updated 2[2], analytical procedure validation is treated as a lifecycle[5]. The protocol below is designed as a self-validating loop: specificity guarantees accuracy, and precision ensures robustness.
-
Specificity (Stability-Indicating Power):
-
Causality: To prove the UV detector exclusively measures Ethyl 2-bromo-6-fluoro-3-nitrobenzoate, the sample is subjected to forced degradation (1N HCl, 1N NaOH, 3% H₂O₂, UV light, and 60°C heat). If the active peak remains pure (Peak Purity Angle < Peak Purity Threshold), the method is stability-indicating[2].
-
-
Linearity & Range:
-
Causality: Ensures the detector's response is directly proportional to the analyte concentration. Evaluated across 5 levels from 25% to 150% of the target concentration[5].
-
-
Accuracy (Spike Recovery):
-
Causality: Confirms the exactitude of the method. Known amounts of impurities are spiked into the matrix at 50%, 100%, and 150% levels to verify that matrix effects do not suppress the signal[5].
-
-
Precision & Robustness:
-
Causality: Validates the system's ability to generate consistent results despite deliberate micro-variations (e.g., ±0.1 mL/min flow rate, ±2°C column temperature).
-
Fig 2: Logical relationship of ICH Q2(R2) validation parameters.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of active peak | Rs > 2.0 for all degradation products | Pass |
| Linearity | R² ≥ 0.999 (25–150 µg/mL) | R² = 0.9998 | Pass |
| Accuracy | 98.0% – 102.0% Recovery | 99.4% – 100.8% | Pass |
| Precision | %RSD ≤ 2.0% (n=6 injections) | %RSD = 0.65% | Pass |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% under varied conditions | %RSD = 0.82% | Pass |
Conclusion
For the purity quantification of complex intermediates like Ethyl 2-bromo-6-fluoro-3-nitrobenzoate, upgrading from fully porous to core-shell column technology is not just an operational improvement—it is a scientific necessity. The core-shell architecture provides the superior mass transfer kinetics required to resolve closely eluting positional isomers, while the rigorous ICH Q2(R2) validation framework ensures the method remains a trustworthy, self-validating system throughout the drug development lifecycle.
References
- ICH Q2(R2) Validation of Analytical Procedures.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- How Does HPLC Core-Shell Technology Work?Chromatography Today.
- Core-shell column.Shimadzu.
- Ethyl 2-bromo-6-fluoro-3-nitrobenzoate.BLD Pharm.
Sources
Comparative Analysis of Nitro Reduction Methods for Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
As drug development pipelines increasingly rely on densely functionalized halogenated building blocks, the chemoselective reduction of nitroarenes has become a critical focal point in process chemistry. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate presents a classic "chemoselectivity trilemma" for the synthetic chemist. The substrate contains three highly sensitive functional groups:
-
The Nitro Group: The target for reduction to an aniline.
-
The Aryl Bromide: Highly susceptible to reductive dehalogenation (hydrodebromination) due to the relatively weak C(sp²)–Br bond dissociation energy (~81 kcal/mol).
-
The Ethyl Ester: Prone to hydrolysis or transesterification under harsh acidic or basic conditions.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is fundamentally incompatible with this substrate. Palladium readily undergoes oxidative addition into the C–Br bond, leading to rapid and irreversible debromination [1]. To successfully synthesize ethyl 3-amino-2-bromo-6-fluorobenzoate , the reduction methodology must be meticulously chosen to suppress C–Br activation while efficiently transferring electrons or hydrides to the nitro moiety.
This guide provides an objective, data-driven comparison of three distinct, field-proven methodologies for this transformation: the classical metal-mediated reduction, a modern metal-free diboron approach, and a scalable poisoned-catalyst hydrogenation.
Mechanistic Pathways and Chemoselectivity
The divergence in reaction outcomes is dictated by the fundamental mechanism of the reducing agent. Transition metals like Palladium favor C–X bond insertion, whereas single-electron transfer (SET) agents or specifically activated hydride donors target the highly electrophilic oxygen atoms of the nitro group.
Figure 1: Reaction pathways demonstrating the chemoselectivity of different reduction methods.
Comparative Methodology & Experimental Protocols
Method A: Iron/Ammonium Chloride (The Classical Standard)
The Béchamp reduction variant using Iron powder and Ammonium Chloride (NH₄Cl) is a robust, highly reliable method for laboratory-scale synthesis. Causality & E-E-A-T Rationale: Iron acts as a single-electron transfer (SET) reducing agent. The reduction potential of Fe(0) is sufficient to reduce the nitro group but entirely insufficient to insert into the stable C–Br bond. NH₄Cl is utilized instead of HCl because it acts as a mild proton donor (pH ~6), strictly preventing the hydrolysis of the ethyl ester [2].
Self-Validating Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (10.0 mmol, 1.0 equiv) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Reagent Addition: Add NH₄Cl (50.0 mmol, 5.0 equiv) and fine Iron powder (50.0 mmol, 5.0 equiv).
-
Reaction: Heat the mixture to 70 °C and stir vigorously. In-Process Control: The reaction is self-validating; as the Fe(0) donates electrons, it oxidizes to Fe₂O₃/Fe₃O₄, causing the mixture to transition from a yellow solution to a dense, dark brown/black suspension.
-
Monitoring: Stir for 2–4 hours. Confirm complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target aniline.
Method B: Tetrahydroxydiboron / 4,4'-bipyridine (The Metal-Free Innovation)
Recent advancements have introduced metal-free reductions utilizing tetrahydroxydiboron [B₂(OH)₄] catalyzed by 4,4'-bipyridine [3]. Causality & E-E-A-T Rationale: By entirely removing transition metals from the system, the risk of oxidative addition to the aryl bromide is reduced to zero. 4,4'-bipyridine acts as an organocatalyst, forming a Lewis acid-base adduct with B₂(OH)₄. This activates the boron atoms, increasing their nucleophilicity and facilitating a rapid, highly selective hydride transfer exclusively to the nitro group.
Figure 2: Experimental workflow for the metal-free B2(OH)4 reduction protocol.
Self-Validating Protocol:
-
Preparation: In a 20 mL scintillation vial, dissolve the nitrobenzoate substrate (1.0 mmol, 1.0 equiv) and 4,4'-bipyridine (0.05 mmol, 5 mol%) in a DMF/H₂O mixture (2.0 mL, 9:1 v/v).
-
Reduction: Add B₂(OH)₄ (2.5 mmol, 2.5 equiv) in one portion at room temperature. In-Process Control: The reaction is mildly exothermic. A rapid color change indicates immediate hydride transfer.
-
Quench: Stir for exactly 5 minutes. Extended reaction times are unnecessary and counterproductive. Quench by diluting the mixture with EtOAc (10 mL).
-
Workup: Wash the organic layer sequentially with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). The boric acid byproduct is highly water-soluble and partitions entirely into the aqueous phase.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Purify via short silica gel chromatography to afford the pure aniline.
Method C: Sulfided Platinum on Carbon (Pt(S)/C) Catalytic Hydrogenation
For process-scale manufacturing, heterogeneous catalytic hydrogenation remains the most atom-economical approach. Causality & E-E-A-T Rationale: Standard Pd/C or Pt/C causes dehalogenation. However, using Platinum on Carbon doped with a poison—specifically sulfur (Pt(S)/C) or vanadium—selectively deactivates the highly energetic catalytic sites responsible for C–Br bond cleavage. The less demanding nitro reduction proceeds smoothly, preserving the aryl bromide intact.
Self-Validating Protocol:
-
Preparation: Charge a high-pressure autoclave with the substrate (50.0 mmol) and THF (100 mL).
-
Catalyst Loading: Add 1–2 mol% of 5% Pt(S)/C.
-
Purge & Pressurize: Purge the vessel with Nitrogen gas (3 cycles) to remove oxygen, followed by Hydrogen gas (3 cycles). Pressurize the vessel with H₂ to 40 psi.
-
Reaction: Stir at room temperature for 4–6 hours. In-Process Control: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (exactly 3 molar equivalents of H₂ consumed per mole of substrate).
-
Workup: Safely vent the H₂ gas and purge with Nitrogen. Filter the catalyst through a tightly packed Celite bed (Caution: Catalyst may be pyrophoric). Concentrate the filtrate to yield the product.
Quantitative Data Comparison
The following table synthesizes the empirical performance metrics of each methodology to aid in route selection:
| Methodology | Yield (%) | Chemoselectivity (Target : Debrominated) | Reaction Time | Scalability | Environmental Impact |
| Fe / NH₄Cl | 85–92% | > 99:1 | 2–4 hours | Excellent (Kg scale) | High (Iron oxide waste) |
| B₂(OH)₄ / Bipy | 90–95% | > 99:1 | 5 minutes | Moderate (Cost of reagents) | Low (Boric acid byproduct) |
| H₂, Pt(S)/C | 88–94% | 95:5 | 4–6 hours | Excellent (Process scale) | Low (Atom economical) |
| H₂, Pd/C (Control) | < 10% | < 1:99 (Extensive debromination) | 1 hour | N/A | N/A |
Conclusion & Recommendations
For discovery chemists operating on a milligram to gram scale, the B₂(OH)₄ / 4,4'-bipyridine method is vastly superior due to its 5-minute reaction time, ambient conditions, and absolute chemoselectivity. For scale-up and pilot plant operations, the Pt(S)/C hydrogenation is the recommended route. While it requires specialized pressure equipment and yields a minor fraction of debrominated impurity (~5%), it bypasses the massive generation of iron oxide waste associated with the classical Béchamp reduction, ensuring a greener, more cost-effective manufacturing process.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220.[Link]
-
Wikipedia Contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia.[Link]
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry, 87(2), 910-919.[Link]
GC-MS Validation of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate Reaction Intermediates: A Comparative Guide
Executive Summary
In advanced pharmaceutical synthesis, ethyl 2-bromo-6-fluoro-3-nitrobenzoate serves as a critical, highly functionalized building block for complex heterocycles and kinase inhibitors. However, validating its reaction intermediates presents a formidable analytical challenge. The steric hindrance between the ortho-halogen atoms and the nitro group induces severe thermal lability, while the synthesis often generates closely related positional isomers (e.g., the 4-fluoro isomer) and debrominated byproducts.
As a Senior Application Scientist, I have designed this guide to objectively compare standard Gas Chromatography-Mass Spectrometry (GC-MS) methodologies against optimized, application-specific workflows. By shifting from traditional non-polar columns and hot-inlet injections to mid-polar stationary phases and cold programmed temperature vaporization (PTV), laboratories can eliminate artificial thermal degradation and achieve baseline isomeric resolution.
The Mechanistic Challenge in GC-MS Analysis
To develop a robust analytical method, we must first understand the physicochemical vulnerabilities of the target molecule:
-
Thermal Degradation Causality: Nitroaromatics are notoriously unstable under high-temperature conditions [1]. In a standard hot Split/Splitless (SSL) GC inlet (typically set to 250°C), the sterically strained C−NO2 and C−Br bonds undergo thermal reduction or nucleophilic displacement. This creates artificial "debrominated" or "denitrated" peaks in the chromatogram, leading to false-positive impurity reporting.
-
Isomeric Co-elution: The reaction mixture frequently contains positional isomers that possess identical molecular weights and nearly indistinguishable electron ionization (EI) mass spectra. Standard non-polar columns rely strictly on dispersive (van der Waals) forces, which are insufficient to resolve the subtle dipole moment differences between these isomers[2].
-
Active Site Adsorption: The polar nitro and ester functional groups readily interact with active silanol sites ( −SiOH ) in the glass liner and column head, causing severe peak tailing and signal loss at trace levels[3].
System Architecture & Analytical Workflow
To overcome these challenges, the analytical workflow must be engineered as a self-validating system, ensuring that every step—from sample preparation to detection—actively prevents degradation while monitoring system integrity.
Figure 1: GC-MS/MS analytical workflow for halogenated nitrobenzoate validation.
Comparative Column & Method Performance
Selecting the correct stationary phase and injection technique is the difference between analytical success and failure. Table 1 compares the performance of a standard general-purpose setup versus our optimized nitroaromatic workflow.
Table 1: Comparative GC-MS Performance for Halogenated Nitrobenzoate Isomers
| Analytical Parameter | Standard Setup(DB-5ms / Hot SSL) | Optimized Setup(DB-1701 / Cold PTV) | Mechanistic Causality & Significance |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane | Cyano groups introduce strong dipole-dipole interactions, essential for halogenated aromatics. |
| Isomeric Resolution ( Rs ) | 1.1 (Co-elution risk) | 2.4 (Baseline resolved) | DB-1701 selectively retards the isomer with the greater net dipole moment. |
| Peak Tailing Factor ( Tf ) | 1.55 (Severe tailing) | 1.05 (Symmetrical) | Analyte protectants and mid-polar phases eliminate secondary silanol interactions. |
| Limit of Detection (LOD) | 18 ng/mL | 4 ng/mL | Sharper peaks and reduced thermal loss yield a vastly superior Signal-to-Noise (S/N) ratio. |
| Thermal Degradation | ~14% artificial byproduct | < 1.5% | Cold PTV prevents the thermal cleavage of the sterically hindered NO2 group in the inlet. |
Self-Validating Experimental Protocol
Do not rely on external calibration alone. The following protocol integrates internal safeguards to ensure the data validates itself in real-time.
Step 1: Sample Preparation & Matrix Passivation
-
Procedure: Dissolve the reaction mixture in GC-grade ethyl acetate to a concentration of 1 mg/mL. Spike the sample with 0.2% w/v sorbitol and 50 ng/mL of 1-chloro-3-nitrobenzene (Internal Standard).
-
Causality: Sorbitol acts as an analyte protectant [3]. It preferentially binds to active silanol sites in the GC liner via hydrogen bonding, passivating the system and preventing the catalytic degradation of the target nitrobenzoate.
Step 2: Cold Programmed Temperature Vaporization (PTV) Injection
-
Procedure: Inject a 1 µL aliquot into a PTV inlet equipped with a deactivated baffled liner. Set the initial temperature to 60°C (hold for 0.1 min), then ramp at 10°C/s to 250°C.
-
Causality: By introducing the sample into a cold liner, the solvent evaporates gently. The rapid temperature ramp then transfers the intact analyte to the column without subjecting the fragile C−NO2 bond to the violent thermal shock of a standard 250°C isothermal inlet.
Step 3: Chromatographic Separation
-
Procedure: Utilize a DB-1701 capillary column (30 m × 0.25 mm ID × 0.25 µm film). Use Helium carrier gas at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).
-
-
Causality: The 14% cyanopropylphenyl phase provides the necessary π−π and dipole-dipole selectivity to cleanly separate ethyl 2-bromo-6-fluoro-3-nitrobenzoate from its 4-fluoro isomer and debrominated synthetic byproducts[2].
Step 4: EI-MS/MS Detection
-
Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Reaction Monitoring (SRM) targeting the parent ion [M]+ and primary fragmentation transitions (e.g., [M−NO2]+ and [M−Br]+ ).
-
Causality: SRM filters out matrix chemical noise and co-eluting non-target background, ensuring absolute structural confirmation of the specific halogenated intermediate even at trace levels.
Step 5: System Validation Check (The "Self-Validation" Gate)
-
Procedure: Before reporting data, verify that the Internal Standard (1-chloro-3-nitrobenzene) maintains a tailing factor of ≤1.1 and its absolute recovery is within 90-110% of the initial calibration.
-
Causality: This creates a closed-loop validation system. If the IS tailing factor exceeds 1.1 or recovery drops, it immediately flags liner degradation, active site exposure, or matrix suppression. The run is automatically invalidated, preventing the release of compromised data.
References
-
SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with Ethyl 2-Bromo-6-Fluoro-3-Nitrobenzoate Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate stands as a valuable, yet challenging, substrate in the synthesis of novel pharmaceutical intermediates and functional materials. Its electron-deficient aromatic core, substituted with a sterically demanding ortho-bromo group and a deactivating nitro functionality, presents a rigorous test for any catalytic system. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection and reaction optimization for this and structurally related substrates.
The Challenge of Activating a Deactivated Ring
The inherent electronic and steric properties of ethyl 2-bromo-6-fluoro-3-nitrobenzoate make it a challenging substrate for cross-coupling reactions. The electron-withdrawing nature of the nitro and ester groups deactivates the aryl bromide towards oxidative addition, often the rate-limiting step in many catalytic cycles.[1][2] Furthermore, the ortho-fluoro substituent can influence the electronics and sterics of the C-Br bond, adding another layer of complexity. Overcoming these hurdles requires carefully selected, highly active, and robust catalytic systems.
Comparative Analysis of Catalytic Systems
While specific experimental data for ethyl 2-bromo-6-fluoro-3-nitrobenzoate is not extensively reported in the public domain, we can extrapolate from data on analogous, electron-deficient aryl bromides to provide a comparative framework. The following table summarizes expected performance of various palladium-catalyzed cross-coupling reactions with this type of substrate.
| Reaction Type | Catalyst System (Precatalyst/Ligand) | Typical Base | Solvent | Temp. (°C) | Expected Yield Range (%) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 70-95 | Bulky, electron-rich phosphine ligands are crucial to promote oxidative addition.[3][4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80-100 | 65-90 | Strong, non-nucleophilic bases are required. Ligand choice is critical for amine scope.[5][6] |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 50-85 | Higher temperatures are often necessary. Phosphine-free systems can also be effective.[7][8] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | 25-60 | 60-90 | Copper(I) co-catalyst is typically required for efficient coupling with terminal alkynes.[9][10] |
Note: The expected yield ranges are estimates based on reactions with structurally similar, electron-deficient aryl bromides. Actual yields with ethyl 2-bromo-6-fluoro-3-nitrobenzoate may vary and require optimization.
Mechanistic Insights and Experimental Causality
The choice of each component in a cross-coupling reaction is dictated by the underlying mechanism. For electron-deficient substrates like ethyl 2-bromo-6-fluoro-3-nitrobenzoate, the primary challenge is to facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center.
Ligand Selection: Bulky, electron-rich phosphine ligands, such as SPhos and BrettPhos, are often employed to accelerate the oxidative addition and reductive elimination steps.[3][5] The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating character increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
Base Selection: The choice of base is critical and reaction-dependent. In Suzuki-Miyaura couplings, a base like K₃PO₄ is used to activate the boronic acid for transmetalation.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu is required to deprotonate the amine and the intermediate palladium-amine complex.[6]
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a starting point for researchers working with ethyl 2-bromo-6-fluoro-3-nitrobenzoate and similar substrates. Optimization of catalyst loading, temperature, and reaction time is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.2 M)
-
Water (10% v/v of toluene)
Procedure:
-
To a dry Schlenk tube, add ethyl 2-bromo-6-fluoro-3-nitrobenzoate, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add toluene and water, and degas the mixture by sparging with argon for 15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under argon.
-
Seal the Schlenk tube and heat the reaction at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Materials:
-
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BrettPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (0.2 M)
Procedure:
-
To a dry Schlenk tube under argon, add Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Add toluene, followed by ethyl 2-bromo-6-fluoro-3-nitrobenzoate and morpholine.
-
Seal the Schlenk tube and heat the reaction at 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Benchmarking the catalytic efficiency for a challenging substrate like ethyl 2-bromo-6-fluoro-3-nitrobenzoate requires a deep understanding of the underlying principles of cross-coupling chemistry. While direct comparative data may be limited, a rational approach based on analogous systems provides a strong foundation for catalyst selection and optimization. The use of bulky, electron-rich phosphine ligands in combination with appropriate bases is key to overcoming the electronic deactivation and steric hindrance of the substrate. The protocols and insights provided in this guide are intended to empower researchers to efficiently develop robust and high-yielding cross-coupling methodologies for the synthesis of valuable, highly functionalized molecules.
References
- Hartwig, J. F. (2010).
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for the Amination of Heteroaryl and Aryl Halides. Organic Letters, 8(19), 4109–4112. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449–7476. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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Operational Guide: Safe Handling and Disposal of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is just as critical as the experimental workflows themselves. Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (CAS: 1160683-37-3) is a highly functionalized halogenated nitroaromatic building block utilized extensively in pharmaceutical and agrochemical development[1].
Due to its specific structural features—namely, the presence of multiple halogens (bromine and fluorine) and a nitro group on an aromatic ring—this compound presents unique environmental and toxicological challenges[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Chemical Profiling & Hazard Causality
To manage chemical waste effectively, one must understand the causality behind its hazards. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents makes the aromatic ring highly electrophilic[2]. While this is advantageous for cross-coupling and nucleophilic aromatic substitution reactions, it also renders the compound highly recalcitrant to natural microbial degradation[3].
Structurally similar halogenated nitroaromatics are known to exhibit significant aquatic toxicity and can induce developmental neurotoxicity in biological models[4],[5]. Furthermore, improper thermal decomposition of these compounds releases highly toxic and corrosive gases. Therefore, strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste is mandatory[6].
Table 1: Physicochemical Hazards and Operational Implications
| Property / Hazard | Description / Classification | Causality / Operational Implication |
| Chemical Class | Halogenated Nitroaromatic | High electron-withdrawing potential; resistant to natural biodegradation[3]. |
| Aquatic Toxicity | High (Acute & Chronic) | Cannot be disposed of via aqueous drain systems; requires complete thermal destruction[5]. |
| Combustion Byproducts | HBr, HF, NO x | Incineration facilities must utilize caustic scrubbing to neutralize acidic off-gases[7]. |
| Chemical Compatibility | Incompatible with strong oxidizers/bases | Must be segregated from non-halogenated and aqueous waste streams to prevent dangerous reactions[8]. |
Step-by-Step Disposal Protocol
The following methodology outlines the required workflow for the disposal of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate waste. This protocol ensures compliance with environmental regulations and prevents cross-contamination of waste streams.
Step 1: Waste Segregation Isolate all waste containing Ethyl 2-bromo-6-fluoro-3-nitrobenzoate into a dedicated waste stream. Because it contains halogens (Br, F), it must be strictly classified as Halogenated Organic Waste [8]. Do not mix this with non-halogenated solvents (e.g., ethanol, acetone) or aqueous waste, as mixing significantly complicates the downstream destruction process and increases institutional disposal costs[9],[10].
Step 2: Primary and Secondary Containment Transfer the waste into a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a specialized glass waste bottle with a secure, tight-fitting PTFE-lined cap[9]. The container must be placed inside a secondary containment bin to capture any potential leaks or catastrophic container failures[8].
Step 3: Accumulation and Labeling Store the waste in a designated, well-ventilated Satellite Accumulation Area (SAA), typically within a chemical fume hood[8]. Immediately label the container with the words "Hazardous Waste," the specific chemical constituents ("Halogenated Waste: contains Ethyl 2-bromo-6-fluoro-3-nitrobenzoate"), the primary hazards (Toxic, Environmental Hazard), and the exact accumulation start date[9],[10].
Step 4: Institutional Transfer and Final Destruction Once the container reaches its regulatory volume limit or time limit, initiate a transfer request with your institution's Environmental Health and Safety (EHS) department[9]. The mandated EPA treatment technology for halogenated nitroaromatic waste is high-temperature rotary kiln or liquid injection incineration [7],[11]. The licensed contractor will incinerate the waste at temperatures exceeding 1,800°F (982°C)[11]. Crucially, the incineration facility must be equipped with advanced air pollution control systems (caustic scrubbers) to neutralize the hydrobromic acid (HBr), hydrofluoric acid (HF), and nitrogen oxides (NO x ) generated during the destruction of the molecule[7],[11].
Workflow for the proper laboratory disposal of halogenated nitroaromatic compounds.
Spill Response and Decontamination
In the event of an accidental spill of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate (which typically presents as a solid powder or crystalline substance):
-
Evacuation & PPE: Immediately evacuate personnel from the immediate area to prevent inhalation of toxic dust[12]. Responders must don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a lab coat, and a particulate respirator (N95 or higher) if dust formation is likely[13],[12].
-
Containment: Prevent the spilled material from entering drains, water courses, or standard trash receptacles[12].
-
Mechanical Recovery: Do not use compressed air or dry sweeping methods that aerosolize the powder. Carefully sweep up the material using a dedicated anti-static brush and dustpan, or use a HEPA-filtered vacuum designed for hazardous chemical spills[12].
-
Decontamination: Wash the affected surface with a compatible organic solvent (e.g., a small amount of isopropanol) followed by soap and water. Collect all contaminated cleaning materials (paper towels, absorbent pads) and place them into the Halogenated Organic Waste container for incineration[9].
Sources
- 1. CAS:1160683-37-3, 4-溴-2,6-二氟-3-硝基苯甲酸甲酯-毕得医药 [bidepharm.com]
- 2. CAS 2105-61-5: 1,2,4-Trifluoro-5-nitrobenzene | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dihalogenated nitrophenols exposure induces developmental neurotoxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
